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Foundational

(S)-Anabasine-15N: Structural Dynamics, Physicochemical Properties, and Analytical Workflows

A Technical Whitepaper for Drug Development and Analytical Scientists Executive Summary (S)-Anabasine is a naturally occurring pyridine and piperidine alkaloid, primarily extracted from the tree tobacco plant (Nicotiana...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development and Analytical Scientists

Executive Summary

(S)-Anabasine is a naturally occurring pyridine and piperidine alkaloid, primarily extracted from the tree tobacco plant (Nicotiana glauca)[1][2]. Structurally isomeric to nicotine, it acts pharmacologically as a nicotinic acetylcholine receptor agonist and a biphasic muscle relaxant[3][4]. The stable isotope-labeled variant, (S)-Anabasine-15N, incorporates a nitrogen-15 atom, typically within the piperidine ring[5]. This isotopic labeling represents a critical advancement for analytical chemistry and biosynthetic research, providing a robust internal standard for mass spectrometry that completely bypasses the isotopic exchange vulnerabilities inherent to deuterium-labeled analogs.

Chemical Structure and Isotopic Significance

Anabasine consists of a pyridine ring substituted at the 3-position by a 2-piperidyl group, with the (S)-enantiomer being the predominant naturally occurring stereoisomer[1][4]. In (S)-Anabasine-15N, the substitution of standard 14N with 15N increases the exact mass by approximately 1 Da (shifting from 162.115 Da to 163.112 Da)[1][6].

Causality of Isotope Choice: Why utilize 15N over Deuterium (2H)? In protic environments—such as LC-MS mobile phases containing water and methanol—the amine proton on the piperidine ring undergoes rapid hydrogen-deuterium exchange. If deuterium were used as the mass label at this position, the label would wash out into the solvent, destroying the internal standard's utility. The 15N label is covalently locked within the heterocyclic ring backbone, ensuring absolute mass stability during aggressive extraction and ionization processes.

Physicochemical Properties

Understanding the physical properties of anabasine is essential for proper handling, storage, and experimental design. The compound is highly susceptible to oxidative and hydrolytic degradation[4].

PropertyValueSource
Molecular Formula C10H14(15N)N (Single labeled)[6]
Molecular Weight 163.225 g/mol [6]
Appearance Colorless to yellow liquid[1][7]
Boiling Point 270 - 272 °C (at 760 mmHg)[1][8]
Melting Point 9 °C[7][9]
Density ~1.05 g/cm³ (at 20 - 25 °C)[7][9]
Flash Point 93 °C[7][9]
Refractive Index 1.5440[7]
Solubility Soluble in water and most organic solvents[1][7]
Storage Conditions 2-8 °C, inert atmosphere, dark place[4][7]

Handling Causality: Anabasine darkens rapidly upon exposure to air due to the oxidation of the secondary amine in the piperidine ring[1]. Therefore, to preserve analytical integrity, it must be stored in amber glass under an inert atmosphere (such as Argon or Nitrogen) at 2-8 °C[4][7].

Biosynthetic Pathways and Isotopic Tracing

The biosynthesis of anabasine has been extensively mapped using 15N-labeled precursors. Ultra-high resolution LC-FTICR-MS studies on tobacco hairy roots expressing the lysine decarboxylase (LDC) gene have demonstrated that 15N-L-lysine is incorporated directly into the piperidine ring of anabasine[5][10].

Biosynthesis N1 15N-L-Lysine N2 Lysine Decarboxylase (LDC) N1->N2 N3 15N-Cadaverine N2->N3 N4 Diamine Oxidase N3->N4 N5 15N-Δ1-Piperideine N4->N5 N8 (S)-Anabasine-15N N5->N8 Condensation N6 Nicotinic Acid N7 Pyridine Nucleotide Cycle N6->N7 N7->N8 Coupling

Biosynthetic pathway of (S)-Anabasine-15N from 15N-L-Lysine and Nicotinic Acid.

Mechanistic Insight: The enzyme LDC decarboxylates 15N-L-lysine to form 15N-cadaverine, which is subsequently oxidized and cyclized to 15N-Δ1-piperideine. This intermediate condenses with a nicotinic acid derivative (sourced from the pyridine nucleotide cycle) to form the final bicyclic structure of anabasine[5].

Experimental Protocols and Workflows

LC-HRMS/MS Quantification Workflow

(S)-Anabasine-15N is the gold standard internal standard (IS) for quantifying anabasine in human urine, serving as a highly specific biomarker for tobacco exposure[1].

LCMS_Workflow S1 Sample Prep (Urine Matrix) S2 Spike IS ((S)-Anabasine-15N) S1->S2 S3 SPE Extraction (MCX Cartridge) S2->S3 S4 UPLC Separation (C18 Column) S3->S4 S5 ESI-MS/MS (Positive Mode) S4->S5 S6 Quantification (Data Analysis) S5->S6

LC-MS/MS quantification workflow utilizing (S)-Anabasine-15N as an internal standard.

Step-by-Step Methodology:

  • Sample Preparation & Spiking : Aliquot 1.0 mL of human urine into a microcentrifuge tube. Spike with 50 µL of a 100 ng/mL (S)-Anabasine-15N working solution. Causality: Spiking the IS at the very beginning ensures that any volumetric losses during extraction are mathematically normalized, as the IS and the target analyte will be lost at identical rates.

  • Solid Phase Extraction (SPE) : Condition a Mixed-Mode Cation Exchange (MCX) cartridge with 2 mL methanol followed by 2 mL of 2% formic acid in water. Load the spiked sample. Wash with 2 mL of 2% formic acid, then 2 mL of methanol. Elute with 2 mL of 5% NH4OH in methanol. Causality: Anabasine is a basic alkaloid. The acidic wash keeps the piperidine nitrogen protonated, strongly retaining it on the cation-exchange resin while neutral/acidic interferences wash away. The basic elution neutralizes the charge, releasing the analyte.

  • Evaporation & Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • UPLC Separation : Inject 5 µL onto a C18 UPLC column. Run a gradient elution from 5% to 60% Acetonitrile over 5 minutes.

  • ESI-MS/MS Detection : Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode. Validation System: Monitor the Multiple Reaction Monitoring (MRM) transitions. Unlabeled anabasine is detected at m/z 163.1 → 120.1, while (S)-Anabasine-15N is monitored at m/z 164.1 → 121.1. Crucially, a blank matrix spiked only with the IS must be run alongside the samples. This self-validates the assay by proving the absence of unlabeled anabasine contamination within the IS stock, ensuring no false positives occur.

15N NMR Structural Elucidation Protocol

To confirm the precise location of the 15N label within synthesized or biosynthesized anabasine, 15N Nuclear Magnetic Resonance (NMR) spectroscopy is employed.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 10-20 mg of the purified (S)-Anabasine-15N in 600 µL of CDCl3 (Deuterated Chloroform). Causality: CDCl3 is chosen over protic solvents to prevent any potential hydrogen bonding disruptions at the piperidine nitrogen. Furthermore, it provides the necessary deuterium lock signal to stabilize the magnetic field during the long acquisition times required for nitrogen NMR.

  • 1D 15N NMR Acquisition : Acquire the spectrum at the 15N resonance frequency (e.g., 60.8 MHz on a 600 MHz instrument). Utilize an inverse-gated decoupling sequence. Causality: 15N has a negative gyromagnetic ratio. Standard continuous proton decoupling would lead to a negative Nuclear Overhauser Effect (NOE), which can completely nullify the 15N signal. Inverse-gated decoupling prevents this NOE buildup while still providing a decoupled, simplified spectrum.

  • 2D 1H-15N HSQC Validation : Execute a Heteronuclear Single Quantum Coherence (HSQC) pulse sequence. Validation System: The HSQC experiment correlates the 15N chemical shift directly to its attached proton (the NH proton of the piperidine ring). If the 15N label were mistakenly incorporated into the pyridine ring (which lacks an attached proton), no cross-peak would appear. The presence of the specific cross-peak self-validates the structural assignment of the isotope.

References

  • [7] ChemicalBook. (-)-ANABASINE CAS#: 13078-04-1. 7

  • [1] NIH PubChem. Anabasine | C10H14N2 | CID 205586. 1

  • [9] MedChemExpress. (±) Anabasine Safety Data Sheet.9

  • [3] Chemsrc. (±)-Anabasine | CAS#:13078-04-1. 3

  • [8] Fisher Scientific. SAFETY DATA SHEET - (+/-)-Anabasine. 8

  • [5] ResearchGate. Isotopic patterns in the region of M +2 peak of anabasine obtained by LC-FTICR-MS. 5

  • [10] ResearchGate. Revisiting anabasine biosynthesis in tobacco hairy roots expressing plant lysine decarboxylase gene by using 15N-labeled lysine. 10

  • [4] Veeprho. Anabasine Impurities and Related Compound. 4

  • [6] LGC Standards. (S)-Anabasine-15N | TRC-A637172-25MG. 6

  • [2] Srce.hr. UPLC-HRESI-MS and GC-MS analysis of the leaves of Nicotiana glauca. 2

Sources

Exploratory

A Technical Guide to the Calculation of Molecular Weight and Exact Mass for Isotopically Labeled (S)-Anabasine-¹⁵N

Authored by: A Senior Application Scientist Abstract Isotopic labeling is a cornerstone of modern analytical and metabolic research, enabling precise tracking and quantification of molecules within complex biological sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

Isotopic labeling is a cornerstone of modern analytical and metabolic research, enabling precise tracking and quantification of molecules within complex biological systems. (S)-Anabasine, a pyridine alkaloid found in the plant Nicotiana glauca, serves as a critical research tool, and its isotopically labeled variants are invaluable as internal standards in mass spectrometry.[1] This guide provides a detailed methodology for the calculation of two fundamental, yet often confused, chemical properties for (S)-Anabasine labeled with Nitrogen-15: Molecular Weight and Exact Mass . We will delineate the theoretical underpinnings of each calculation, provide step-by-step protocols, and present the results in a clear, comparative format. This document is intended for researchers, analytical chemists, and drug development professionals who require a precise understanding of these parameters for experimental design and data interpretation.

Introduction: The Rationale for Precision in Molecular Mass Calculation

(S)-Anabasine is a nicotinic acetylcholine receptor (nAChR) agonist used in toxicological studies and as a botanical insecticide.[1][2] In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard. An (S)-Anabasine molecule where one or more of the standard ¹⁴N atoms are replaced with the heavier, stable ¹⁵N isotope provides an ideal standard that co-elutes with the analyte but is distinguishable by its mass.[3][]

To leverage these tools effectively, it is crucial to distinguish between two key mass-related concepts:

  • Molecular Weight (or Molar Mass): This is an averaged mass that represents a macroscopic property of a substance. It is calculated using the standard atomic weights of the constituent elements, which are the weighted averages of the masses of all naturally occurring isotopes of that element based on their abundance.[5][6] This value is essential for gravimetric analysis and preparing solutions of known molarity. The unit is typically grams per mole ( g/mol ).

  • Exact Mass (or Monoisotopic Mass): This is a calculated mass of a molecule containing only the most abundant stable isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N).[6][7] For an isotopically labeled compound, the mass of the specific isotope (e.g., ¹⁵N) is used in place of the most abundant one. This value is paramount in high-resolution mass spectrometry (HRMS), where instruments can resolve and measure the mass of individual ionic species (isotopologues) with high precision.[8] The unit is the Dalton (Da), where one Dalton is defined as 1/12th the mass of a neutral carbon-12 atom.[9][10]

The failure to use the correct mass value for a given application can lead to significant errors in instrument calibration, compound identification, and data interpretation. This guide provides a self-validating framework for calculating these values for (S)-Anabasine-¹⁵N.

Foundational Data: Authoritative Atomic and Isotopic Masses

The integrity of any calculation rests upon the quality of its foundational constants. For this purpose, we will utilize the atomic and isotopic mass values provided by the National Institute of Standards and Technology (NIST), a globally recognized authority.[11]

The molecular formula for unlabeled (S)-Anabasine is C₁₀H₁₄N₂ .[1][12] For our analysis, we will consider two scenarios for the labeled compound:

  • (S)-Anabasine-¹⁵N₁: Singly labeled, with the formula C₁₀H₁₄(¹⁴N)(¹⁵N).

  • (S)-Anabasine-¹⁵N₂: Doubly labeled, with the formula C₁₀H₁₄(¹⁵N)₂.

The foundational constants for our calculations are as follows:

Element/IsotopeStandard Atomic Weight (for Molecular Weight)Relative Atomic Mass (for Exact Mass)Source
Carbon (C)[12.0096, 12.0116] (12.011 used for calculation)[13][14]
Hydrogen (H)[1.00784, 1.00811] (1.008 used for calculation)[15]
Nitrogen (N)[14.00643, 14.00728] (14.007 used for calculation)[14][16]
¹H1.00782503223 Da[15]
¹²C12.00000000000 Da (by definition)[9][13]
¹⁴N14.00307400443 Da[16][17]
¹⁵N15.00010889888 (Isotopic Mass)15.00010889888 Da[16][18]

Calculation Protocol 1: Molecular Weight (Molar Mass)

This protocol calculates the average mass of a bulk sample of the labeled compound, accounting for the natural isotopic distribution of the unlabeled elements.

Workflow for Molecular Weight Calculation
  • Identify the molecular formula of the labeled compound.

  • Sum the standard atomic weights of all carbon and hydrogen atoms.

  • Sum the standard atomic weight of any remaining unlabeled nitrogen (¹⁴N) atoms.

  • Sum the specific isotopic mass for each ¹⁵N atom incorporated into the molecule.

  • Combine all values to determine the final molecular weight in g/mol .

Step-by-Step Calculation

A. For (S)-Anabasine-¹⁵N₁ (C₁₀H₁₄(¹⁴N)(¹⁵N))

  • Carbon: 10 × 12.011 g/mol = 120.110 g/mol

  • Hydrogen: 14 × 1.008 g/mol = 14.112 g/mol

  • Nitrogen-14: 1 × 14.007 g/mol = 14.007 g/mol

  • Nitrogen-15: 1 × 15.000 g/mol = 15.000 g/mol (rounded for consistency with other atomic weights)

  • Total Molecular Weight: 120.110 + 14.112 + 14.007 + 15.000 = 163.229 g/mol

B. For (S)-Anabasine-¹⁵N₂ (C₁₀H₁₄(¹⁵N)₂)

  • Carbon: 10 × 12.011 g/mol = 120.110 g/mol

  • Hydrogen: 14 × 1.008 g/mol = 14.112 g/mol

  • Nitrogen-15: 2 × 15.000 g/mol = 30.000 g/mol

  • Total Molecular Weight: 120.110 + 14.112 + 30.000 = 164.222 g/mol

Calculation Protocol 2: Exact Mass (Monoisotopic Mass)

This protocol calculates the precise mass of a single molecule containing only the most abundant stable isotopes for unlabeled atoms and the specific labeled isotope(s). This is the value used for high-resolution mass spectrometry.

Workflow for Exact Mass Calculation
  • Identify the molecular formula and the specific isotopes present (e.g., ¹²C, ¹H, ¹⁴N, ¹⁵N).

  • Sum the precise relative atomic masses of all constituent atoms.

  • The final sum represents the exact mass in Daltons (Da).

G cluster_inputs Inputs cluster_process Calculation Pathways cluster_outputs Outputs formula Molecular Formula (S)-Anabasine: C₁₀H₁₄N₂ mw_calc Molecular Weight Calc. (Weighted Average) formula->mw_calc em_calc Exact Mass Calc. (Monoisotopic) formula->em_calc atomic_weights Standard Atomic Weights (C, H, N) atomic_weights->mw_calc exact_masses Isotopic Masses (¹²C, ¹H, ¹⁴N, ¹⁵N) exact_masses->em_calc mw_output Molecular Weight (g/mol) mw_calc->mw_output For Bulk Properties em_output Exact Mass (Da) em_calc->em_output For Mass Spectrometry

Caption: Workflow distinguishing Molecular Weight and Exact Mass calculations.

Step-by-Step Calculation

A. For (S)-Anabasine-¹⁵N₁ (¹²C₁₀¹H₁₄¹⁴N¹⁵N)

  • Carbon-12: 10 × 12.00000000000 Da = 120.00000000000 Da[9][13]

  • Hydrogen-1: 14 × 1.00782503223 Da = 14.10955045122 Da[15]

  • Nitrogen-14: 1 × 14.00307400443 Da = 14.00307400443 Da[16][17]

  • Nitrogen-15: 1 × 15.00010889888 Da = 15.00010889888 Da[16][18]

  • Total Exact Mass: 120.00000000000 + 14.10955045122 + 14.00307400443 + 15.00010889888 = 163.11273335453 Da

B. For (S)-Anabasine-¹⁵N₂ (¹²C₁₀¹H₁₄¹⁵N₂)

  • Carbon-12: 10 × 12.00000000000 Da = 120.00000000000 Da[9][13]

  • Hydrogen-1: 14 × 1.00782503223 Da = 14.10955045122 Da[15]

  • Nitrogen-15: 2 × 15.00010889888 Da = 30.00021779776 Da[16][18]

  • Total Exact Mass: 120.00000000000 + 14.10955045122 + 30.00021779776 = 164.10976824898 Da

Summary of Calculated Data

The following table summarizes the calculated values for unlabeled, singly labeled, and doubly labeled (S)-Anabasine, highlighting the critical differences between molecular weight and exact mass.

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)
(S)-Anabasine (Unlabeled)C₁₀H₁₄N₂162.232162.115698455[1]
(S)-Anabasine-¹⁵N₁C₁₀H₁₄(¹⁴N)(¹⁵N)163.229163.112733355
(S)-Anabasine-¹⁵N₂C₁₀H₁₄(¹⁵N)₂164.222164.109768249

Conclusion

This guide has systematically detailed the calculation of molecular weight and exact mass for ¹⁵N-labeled (S)-Anabasine. The results clearly demonstrate that these two values are not interchangeable. The molecular weight is the appropriate measure for preparing bulk solutions and performing stoichiometric calculations based on weight. The exact mass is the essential parameter for high-resolution mass spectrometry, enabling accurate mass determination of the monoisotopic peak, which is fundamental for compound confirmation and quantification. By adhering to the protocols outlined herein and utilizing authoritative constants, researchers can ensure the accuracy and integrity of their experimental work, from the benchtop to the mass spectrometer.

References

  • PubChem. (n.d.). Anabasine. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). Carbon-12. Retrieved from [Link]

  • NIST. (2009). Atomic Weights and Isotopic Compositions with Relative Atomic Masses. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). NIST Atomic Weights and Isotopic Compositions with Relative Atomic Masses - Catalog. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (2000). Atomic Weights and Isotopic Compositions (Version 2.0). National Institute of Standards and Technology. Retrieved from [Link]

  • Noah, A. (2025). Nitrogen-15 vs. Nitrogen-14: Key Differences and Industrial Applications. Retrieved from [Link]

  • CIAAW. (n.d.). Atomic Weight of Nitrogen. Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]

  • EMBL-EBI. (n.d.). nitrogen-15 atom (CHEBI:36934). Retrieved from [Link]

  • EMBL-EBI. (n.d.). nitrogen-14 atom (CHEBI:36938). Retrieved from [Link]

  • UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Carbon-12. Retrieved from [Link]

  • IsotopeData.com. (n.d.). Isotope data for nitrogen-14. Retrieved from [Link]

  • IsotopeData.com. (n.d.). Isotope data for nitrogen-15. Retrieved from [Link]

  • Wikipedia. (2023). Isotopes of nitrogen. Retrieved from [Link]

  • PubChem. (n.d.). Nitrogen-14 isotope. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Anabasine. National Institute of Standards and Technology WebBook. Retrieved from [Link]

  • Pediaa.com. (2022). What is the Difference Between Exact Mass and Molecular Weight. Retrieved from [Link]

  • LabXchange. (2022). Atomic Mass, Atomic Number, and Carbon-12. Retrieved from [Link]

  • WebElements. (n.d.). Nitrogen isotope data. Retrieved from [Link]

  • NIST. (n.d.). Anabasine. National Institute of Standards and Technology WebBook. Retrieved from [Link]

  • NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Retrieved from [Link]

  • University of Missouri. (2026). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

  • NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Nitrogen. Retrieved from [Link]

  • NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]

  • PubChem. (n.d.). (+-)-Anabasine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Nitrogen-15. National Center for Biotechnology Information. Retrieved from [Link]

  • Quora. (2020). What is the difference between exact mass and molecular weight?. Retrieved from [Link]

  • IUPAC. (1992). Reporting of nitrogen-isotope abundances. Pure and Applied Chemistry. Retrieved from [Link]

  • Reddit. (2023). Exact mass vs molecular weight. r/Chempros. Retrieved from [Link]

  • ChemLin. (2022). Nitrogen Isotopes - List and Properties. Retrieved from [Link]

  • University of Colorado, Boulder. (2011). Exact Molecular Mass versus Molecular Weight. Organic Chemistry Department. Retrieved from [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • Britannica. (2026). Carbon-12. Retrieved from [Link]

Sources

Foundational

mechanism of action of (S)-anabasine-15N at nicotinic acetylcholine receptors

Structural and Functional Dynamics of (S)-Anabasine-15N at Nicotinic Acetylcholine Receptors: A Technical Guide Executive Summary (S)-anabasine is a naturally occurring piperidine alkaloid that acts as a potent agonist a...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Dynamics of (S)-Anabasine-15N at Nicotinic Acetylcholine Receptors: A Technical Guide

Executive Summary

(S)-anabasine is a naturally occurring piperidine alkaloid that acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs). Understanding its precise binding mechanics is critical for the rational design of neurotherapeutics targeting cognitive and inflammatory disorders. This whitepaper provides an in-depth analysis of the mechanism of action of (S)-anabasine, emphasizing the use of 15N-isotopic labeling combined with Magic-Angle Spinning (MAS) solid-state NMR (ssNMR) to elucidate high-resolution pharmacodynamic interactions within the receptor's binding pocket.

Pharmacological Context and Receptor Selectivity

(S)-anabasine is a minor tobacco alkaloid predominantly found in Nicotiana glauca[1]. Structurally, it is distinguished from nicotine by the presence of a six-membered piperidine ring rather than a five-membered pyrrolidine ring[2]. This structural divergence significantly impacts its receptor subtype selectivity.

While nicotine is highly potent at heteromeric α4β2 nAChRs, (S)-anabasine displays approximately a 10-fold lower potency for the α4β2 subtype[3]. Conversely, the larger ring size of anabasine confers an approximately threefold higher potency at homomeric α7 nAChRs compared to nicotine[3]. The α7 subtype is heavily implicated in cognitive processing and the cholinergic anti-inflammatory pathway, making (S)-anabasine a valuable structural scaffold for drug development[4].

Mechanism of Action at the Orthosteric Site

(S)-anabasine functions as a classical ligand-gated ion channel agonist[5]. The mechanism of action follows a highly coordinated sequence of structural reorganizations:

  • Orthosteric Binding: The ligand docks into the binding pocket located at the interface of the extracellular domains of adjacent subunits (e.g., between two α subunits in α7 receptors).

  • Aromatic Box Engagement: The basic piperidine nitrogen acts as a critical hydrogen bond donor to the receptor backbone, while the pyridine ring engages in π -cation and π

    π interactions with conserved aromatic residues (such as Trp149 and Tyr190)[6].
  • Cys-Loop Reorganization: Binding induces a localized contraction of the C-loop, which allosterically propagates through the pre-M1 and Cys-loop regions to the transmembrane domain[4].

  • Channel Gating: The M2 transmembrane helices rotate outward, opening the central pore and allowing a rapid influx of cations (primarily Ca2+ and Na+), resulting in membrane depolarization and downstream signal transduction[5].

MOA A (S)-Anabasine-15N Binds Orthosteric Site B Aromatic Box Interaction (pi-Cation & H-Bond) A->B C Cys-Loop Conformational Reorganization B->C D M2 Helix Rotation (Pore Opening) C->D E Ca2+/Na+ Influx & Depolarization D->E

Fig 1: Mechanistic signaling pathway of (S)-anabasine-15N at nicotinic acetylcholine receptors.

The Role of 15N-Isotopic Labeling in Structural Biology

Standard X-ray crystallography often struggles to capture the dynamic, proton-dependent interactions of ligands bound to membrane-embedded receptors. Here, 15N-isotopic labeling provides a distinct analytical advantage.

Causality of Experimental Design: Because the nitrogen atoms of (S)-anabasine (the piperidine N and the pyridine N) are the primary pharmacophores driving receptor affinity, labeling them with the NMR-active 15N isotope (spin-½) allows researchers to probe the binding pocket directly[7]. By utilizing MAS solid-state NMR on the ligand-receptor complex, scientists can measure chemical shift perturbations and internuclear distances. A downfield shift in the 15N spectrum of the piperidine nitrogen definitively confirms its protonation state and its role as a hydrogen bond donor in the bound conformation.

Quantitative Pharmacodynamics

The following table summarizes the comparative binding affinities and functional profiles of (S)-anabasine versus standard reference ligands, illustrating its subtype selectivity.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional EfficacyPrimary Interaction Motif
(S)-Anabasine α4β2 (Rat Brain)~1100[8]Partial Agonist π -cation (Pyridine)
(S)-Anabasine α7 (Rat Brain)~236[8]Full AgonistH-bond (Piperidine N)
Nicotine (Ref)α4β2 (Rat Brain)~2[8]Full Agonist π -cation (Pyrrolidine)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, structural data obtained from ssNMR must be functionally validated. The following workflow describes a self-validating system combining biosynthesis, structural elucidation, and electrophysiology.

Protocol S1 1. 15N-Lysine Feeding (Biosynthesis) S3 3. Complex Incubation (Binding & Washing) S1->S3 S2 2. nAChR Expression (Membrane Vesicles) S2->S3 S4 4. 15N CP-MAS ssNMR (Structural Data) S3->S4 S5 5. TEVC Electrophysiology (Functional Validation) S3->S5

Fig 2: Self-validating experimental workflow combining ssNMR and functional electrophysiology.

Protocol 1: Biosynthesis of (S)-Anabasine-15N

Objective: Generate highly enriched 15N-labeled ligand for NMR studies.

  • Culture Preparation: Establish Nicotiana glauca hairy root cultures expressing the plant lysine decarboxylase gene to upregulate the cadaverine pathway[9].

  • Isotopic Feeding: Introduce [ε-15N]-L-lysine into the liquid growth medium. The enzymatic conversion ensures the targeted incorporation of 15N into the piperidine ring of the resulting alkaloid[9].

  • Extraction & Purification: Harvest the roots after 14 days. Extract alkaloids using acid-base partitioning and isolate the pure (S)-enantiomer via chiral High-Performance Liquid Chromatography (HPLC)[2].

Protocol 2: MAS Solid-State NMR of the Ligand-Receptor Complex

Objective: Map the hydrogen bonding network of the bound ligand.

  • Receptor Reconstitution: Express target nAChRs (or a homologous Acetylcholine Binding Protein, AChBP) and reconstitute them into synthetic lipid vesicles mimicking the native membrane environment[7].

  • Complex Formation: Incubate the membrane preparation with a saturating concentration of (S)-anabasine-15N. Ultracentrifuge to pellet the ligand-receptor complexes and wash to remove unbound ligand[7].

  • Data Acquisition: Pack the pellet into a zirconium MAS rotor.

  • Rationale for CP-MAS: Apply Cross-Polarization (CP) MAS NMR. Because 15N has a low gyromagnetic ratio, CP is used to transfer magnetization from abundant, highly polarized 1H spins to the 15N nuclei, drastically improving the signal-to-noise ratio in the complex lipid environment.

Protocol 3: Functional Validation via TEVC

Objective: Prove that the NMR-observed state represents a functionally relevant conformation rather than an artifactual dead-end state.

  • Oocyte Preparation: Microinject Xenopus laevis oocytes with human α7 or α4β2 mRNA[2].

  • Electrophysiological Recording: After 48 hours of expression, subject the oocytes to Two-Electrode Voltage Clamp (TEVC) recording[2].

  • Validation: Perfuse the oocytes with the synthesized (S)-anabasine-15N. The induction of robust inward macroscopic currents confirms that the isotopically labeled ligand retains full functional agonism, validating the structural data captured in Protocol 2.

Conclusion

The integration of 15N-isotopic labeling with solid-state NMR provides unprecedented resolution into the mechanism of action of (S)-anabasine at nicotinic acetylcholine receptors. By mapping the precise hydrogen-bonding dynamics of the piperidine nitrogen within the α7 and α4β2 binding pockets, researchers can rationally design next-generation, subtype-selective therapeutics with optimized efficacy and reduced off-target toxicity.

References

  • [3] MDPI. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. Available at: [Link]

  • [1] PubChem. (+-)-Anabasine | C10H14N2 | CID 2181. Available at: [Link]

  • [6] PubMed. A computational study of the binding of 3-(arylidene) anabaseines to two major brain nicotinic acetylcholine receptors and to the acetylcholine binding protein. Available at: [Link]

  • [4] Frontiers. Beneficial effects of nicotine, cotinine and its metabolites as potential agents for Parkinson's disease. Available at: [Link]

  • [2] ResearchGate. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. Available at: [Link]

  • [7] PubMed. Towards structure determination of neurotoxin II bound to nicotinic acetylcholine receptor: a solid-state NMR approach. Available at: [Link]

  • [9] ResearchGate. Revisiting anabasine biosynthesis in tobacco hairy roots expressing plant lysine decarboxylase gene by using 15N-labeled lysine. Available at: [Link]

  • [8] Semantic Scholar. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. Available at: [Link]

Sources

Exploratory

Pharmacological Profile and Analytical Applications of 15N-Labeled (S)-Anabasine

Executive Summary (S)-anabasine is a chiral pyridine alkaloid and a naturally occurring minor constituent of the tobacco plant (Nicotiana spp.)[1]. While structurally related to nicotine, its unique pharmacological profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-anabasine is a chiral pyridine alkaloid and a naturally occurring minor constituent of the tobacco plant (Nicotiana spp.)[1]. While structurally related to nicotine, its unique pharmacological profile—characterized by distinct binding affinities at specific nicotinic acetylcholine receptor (nAChR) subtypes—makes it a critical compound in neuropharmacology and clinical toxicology[2]. The advent of stable isotope labeling, specifically 15N-labeled (S)-anabasine, has revolutionized the precision with which this alkaloid is tracked in biological matrices[3]. This technical guide details the pharmacodynamics, pharmacokinetics, and a self-validating analytical methodology utilizing 15N-(S)-anabasine for high-throughput mass spectrometry.

Pharmacodynamics: Receptor Binding and Efficacy

Unlike nicotine, which is a potent but non-selective agonist at most nAChRs, (S)-anabasine exhibits a highly specific receptor binding profile. The causality behind this differential binding lies in its molecular structure: the enlargement of its saturated ring (possessing a six-membered piperidine ring instead of nicotine's five-membered pyrrolidine ring) alters its spatial conformation, directly impacting receptor docking[2].

  • α7 nAChR Affinity : (S)-anabasine demonstrates approximately a threefold higher potency at α7 nAChRs compared to nicotine[2].

  • α4β2 nAChR Affinity : Conversely, its larger ring size is less favorable for the α4β2 subtype, resulting in a 10-fold lower potency than nicotine and a fivefold lower binding affinity compared to its own interaction with α7 nAChRs[2].

This structure-activity relationship (SAR) explains its toxicological profile. Because it lacks the imine double bond found in related analogs like anabaseine, it is significantly less toxic, yet it maintains efficacy as a depolarizing blocking agent at high doses[4].

nAChR_Signaling A 15N-(S)-Anabasine (Selective Agonist) B α7 nAChR (High Affinity) A->B Primary Binding C α4β2 nAChR (Low Affinity) A->C Secondary Binding D Ion Channel Opening (Ca2+ / Na+ Influx) B->D Conformational Shift C->D E Membrane Depolarization D->E Cation Gradient F Neurotransmitter Release & PI3K Activation E->F Action Potential

nAChR Activation and Downstream Signaling by (S)-Anabasine.

Pharmacokinetics and Metabolism (ADME)

In clinical and forensic toxicology, anabasine serves as a definitive biomarker to distinguish active tobacco use from nicotine replacement therapy (NRT), as NRT products (patches, gums) lack minor tobacco alkaloids[5].

Understanding its metabolism is crucial for accurate biological monitoring. The primary metabolic pathway for (S)-anabasine involves phase II conjugation. Studies indicate that a significant portion of anabasine undergoes glucuronidation[6]. When analyzing smokers' urine, the concentration of anabasine increases by roughly 20% following β-glucuronidase treatment, confirming the presence of anabasine N-glucuronide[6]. Other minor phase I pathways include N-oxidation to form anabasine-1(2)-nitrone[7].

Quantitative Pharmacological & Kinetic Profile
ParameterValue / CharacteristicReference
α7 nAChR Potency ~3-fold higher than nicotine[2]
α4β2 nAChR Potency ~10-fold lower than nicotine[2]
Primary Phase II Metabolism N-glucuronidation[6]
Median Urinary Level (Active Smokers) 8.56 ng/mL[8]
Clinical Utility Biomarker for active tobacco use[5]

The Strategic Advantage of 15N-Labeling in Analytical Pharmacology

Quantifying trace alkaloids in complex biological matrices (e.g., urine, plasma) is fraught with challenges, primarily matrix-induced ion suppression in Electrospray Ionization (ESI)[9]. To overcome this, stable isotope dilution mass spectrometry (IDMS) is employed[10].

Causality of Isotope Choice: Why utilize 15N-labeled (S)-anabasine instead of deuterium (2H) labeled variants? Deuterium atoms, particularly those adjacent to heteroatoms, can undergo hydrogen-deuterium exchange in protic solvents or during sample preparation, leading to isotopic scrambling and quantification errors. In contrast, 15N is covalently locked within the pyridine or piperidine ring (e.g., 3-(2S)-2-Piperidinyl-pyridine-15N)[3]. This ensures absolute chemical stability while providing a sufficient mass shift (+1 Da per 15N atom) to be resolved by the first quadrupole (Q1) in a tandem mass spectrometer without altering the compound's chromatographic retention time[11].

Self-Validating Experimental Protocol: LC-MS/MS Quantification

The following protocol details the extraction and quantification of (S)-anabasine using its 15N-labeled analog. The system is inherently "self-validating" because the internal standard (15N-anabasine) is added before any sample manipulation. Any loss of analyte during extraction, or any ionization suppression during MS analysis, equally affects both the native and labeled compounds. The ratio of their peak areas remains constant, ensuring absolute accuracy[11].

Step-by-Step Methodology
  • Sample Aliquoting & Internal Standard Spiking :

    • Transfer 100 µL of the biological sample (urine or plasma) into a 96-well plate.

    • Spike with 50 µL of a working solution containing 15N-(S)-anabasine (e.g., 50 ng/mL)[9]. Validation checkpoint: The exact concentration of the spike must be verified against a certified reference material.

  • Enzymatic Hydrolysis :

    • Add 160 µL of β-glucuronidase enzyme solution (approx. 1600 units) to cleave anabasine glucuronide conjugates into free anabasine[9].

    • Incubate at 37°C for 21 hours[9].

  • Protein Precipitation & Solid-Phase Extraction (SPE) :

    • Add 200 µL of cold acetone or 2% methanol with 0.1% trifluoroacetic acid (TFA) to precipitate proteins[9][11]. Centrifuge at 5,000 x g for 10 minutes.

    • Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge. Wash with 5% methanol to remove neutral lipids, and elute with 2% ammonium hydroxide in methanol.

  • LC-MS/MS Analysis (MRM Mode) :

    • Inject 10 µL of the eluate onto a C18 UPLC column.

    • Operate the mass spectrometer in positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM).

    • Monitor the transition for native anabasine (e.g., m/z 163.1 → 120.1) and 15N-anabasine (e.g., m/z 164.1 → 121.1)[11].

  • Data Processing & Self-Validation :

    • Calculate the concentration using the ratio of the native peak area to the 15N peak area.

    • System Integrity Check: Monitor the absolute peak area of the 15N-anabasine across all injections. A drop of >30% in absolute area indicates severe matrix effects or extraction failure, flagging the sample for re-analysis.

LCMS_Workflow S1 Aliquot Biological Sample (Urine/Plasma) S2 Spike 15N-(S)-Anabasine (Internal Standard) S1->S2 S3 Enzymatic Hydrolysis (β-Glucuronidase) S2->S3 Cleave Conjugates S4 Solid-Phase Extraction (Matrix Cleanup) S3->S4 Remove Proteins S5 LC-MS/MS Analysis (MRM Transitions) S4->S5 Elute Analytes S6 Data Processing (Native/15N Ratio) S5->S6 Quantify

Isotope Dilution LC-MS/MS Workflow using 15N-(S)-Anabasine.

Conclusion

The pharmacological profiling of (S)-anabasine reveals a highly selective nAChR agonist with significant utility in both neuropharmacological research and clinical toxicology. By leveraging the chemical stability and mass-shifting properties of 15N-labeled (S)-anabasine, researchers can deploy self-validating LC-MS/MS protocols that eliminate matrix interferences. This ensures absolute quantitative accuracy when monitoring tobacco exposure, studying phase II metabolic pathways, or developing novel therapeutics targeting the α7 nicotinic receptor.

References

  • CAS 494-52-0: Anabasine - CymitQuimica. CymitQuimica. 1

  • High-Throughput Simultaneous Analysis of Five Urinary Metabolites of Areca Nut and Tobacco Alkaloids by Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry with On-Line Solid-Phase Extraction. AACR Journals. 11

  • Determination of Nicotine and Other Minor Alkaloids in International Cigarettes by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry. Analytical Chemistry - ACS Publications.10

  • A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine. PMC - NIH. 2

  • Anabasine. Wikidoc. 4

  • Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. PMC - NIH. 6

  • Reference Interval Determination for Anabasine: A Biomarker of Active Tobacco Use. Journal of Analytical Toxicology | Oxford Academic. 5

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PMC - NIH. 9

  • Metabolism of nornicotine, anabasine, and N-methylanabasine. ResearchGate. 7

  • (S)-Anabasine-15N | TRC-A637172-25MG. LGC Standards. 3

  • Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography–Mass Spectrometry. Chemical Research in Toxicology - ACS Publications. 8

Sources

Foundational

Unraveling (S)-Anabasine Biosynthesis: A Technical Guide to Metabolic Precursors and 15N-Isotope Tracing

Executive Summary (S)-Anabasine is a minor, yet pharmacologically significant, pyridine alkaloid found predominantly in specific Nicotiana species such as N. glauca.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-Anabasine is a minor, yet pharmacologically significant, pyridine alkaloid found predominantly in specific Nicotiana species such as N. glauca. Unlike nicotine, which contains a five-membered pyrrolidine ring, anabasine is characterized by a six-membered piperidine ring coupled to a pyridine moiety. Understanding the exact biosynthetic assembly of anabasine is critical for metabolic engineering, biocatalysis, and the development of novel therapeutics. This whitepaper provides an in-depth mechanistic analysis of the (S)-anabasine biosynthesis pathway, detailing the metabolic precursors, the enzymatic coupling mechanisms, and the state-of-the-art 15 N-isotope tracing methodologies used to validate these biochemical routes.

The Biosynthetic Architecture of (S)-Anabasine

The biosynthesis of anabasine is a bipartite process, requiring the independent generation of two distinct cyclic precursors before their final stereoselective condensation.

The Pyridine Branch: Nicotinic Acid Activation

The pyridine ring of anabasine is derived directly from nicotinic acid . In plants, nicotinic acid is synthesized via the salvage pathway of nicotinamide adenine dinucleotide (NAD), which originates from aspartic acid. A critical rate-limiting enzyme in this branch is 1[1], which connects the aspartate-derived pathway to the pyridine nucleotide cycle. Nicotinic acid is subsequently reduced to 3,6-dihydronicotinic acid and decarboxylated to form the highly reactive intermediate 2,5-dihydropyridine , which serves as the universal pyridine donor for tobacco alkaloids[2].

The Piperidine Branch: L-Lysine to Δ¹-Piperideine

While nicotine utilizes ornithine-derived putrescine,2[2]. The process initiates with the decarboxylation of L-lysine by Lysine Decarboxylase (LDC) to yield the symmetric diamine cadaverine . Cadaverine is then oxidatively deaminated by a copper amine oxidase (AO) to 5-aminopentanal. Due to its inherent instability, 5-aminopentanal spontaneously cyclizes to form Δ¹-piperideine [3].

The Enzymatic Coupling: A622 and BBL

The final assembly of anabasine requires the coupling of 2,5-dihydropyridine and Δ¹-piperideine. Recent structural biology breakthroughs have elucidated that this condensation is not spontaneous but is strictly regulated by a multi-enzyme complex. The reductase A622 (a PIP-family oxidoreductase) and Berberine Bridge Enzyme-like (BBL) proteins facilitate the stereoselective coupling of these two rings[4][5]. BBL acts as the final oxidase, abstracting a hydride to aromatize the pyridine ring and finalize the (S)-anabasine structure.

Pathway Asp Aspartic Acid NicAcid Nicotinic Acid Asp->NicAcid QPT / NAD Salvage DHP 2,5-Dihydropyridine NicAcid->DHP Reduction & Decarboxylation Ana (S)-Anabasine DHP->Ana A622 & BBL Complex Lys L-Lysine Cad Cadaverine Lys->Cad Lysine Decarboxylase (LDC) Pip Δ¹-Piperideine Cad->Pip Amine Oxidase & Cyclization Pip->Ana A622 & BBL Complex

Biosynthetic pathway of (S)-anabasine from L-lysine and nicotinic acid precursors.

¹⁵N-Isotope Tracing: Resolving Mechanistic Ambiguities

To definitively prove precursor origins and metabolic channeling, researchers employ heavy isotope tracing. Feeding studies using [ε-¹⁵N]-L-lysine have provided profound insights into the causality of the piperidine branch.

The Symmetry of Cadaverine and Isotope Randomization

When [ε-¹⁵N]-L-lysine is decarboxylated, it forms cadaverine with one ¹⁵N atom and one ¹⁴N atom at opposite ends. Because free cadaverine is a symmetrical molecule, it tumbles freely in the cellular environment. When amine oxidase acts upon it, it cannot distinguish between the ¹⁵N-bearing amine and the ¹⁴N-bearing amine. Consequently, oxidation occurs with a 50/50 probability at either end, leading to a "symmetric" labeling pattern in the resulting anabasine.

In3[3], feeding labeled lysine resulted in a massive 13.5-fold increase in anabasine and exhibited symmetric ¹⁵N incorporation. This proves the occurrence of a free cadaverine intermediate, ruling out a tightly channeled metabolon for this specific step.

Resolving ¹⁵N vs. ¹³C with LC-FTICR-MS

A major analytical challenge in isotope tracing is distinguishing between natural ¹³C isotopes and the introduced ¹⁵N label. The mass difference between a ¹³C-isotopologue and an ¹⁵N-isotopologue is exceptionally small (~0.0063 Da). Standard mass spectrometers cannot resolve this. Therefore,6[6] is required. FTICR-MS provides ultra-high resolving power (approximately 770,000 FWHM), allowing for the absolute quantification of ¹⁵N incorporation without ¹³C interference.

Table 1: Precursor Contributions to Major Tobacco Alkaloids

AlkaloidPyridine Ring PrecursorSecondary Ring PrecursorSecondary Ring Type
Nicotine Nicotinic AcidPutrescine (via Ornithine)Pyrrolidine
Anabasine Nicotinic AcidCadaverine (via L-Lysine)Piperidine
Anatabine Nicotinic AcidNicotinic Acid1,2,5,6-Tetrahydropyridine

Table 2: ¹⁵N-Lysine Feeding Results in Engineered Hairy Roots (La-L/ODC vs Control)

Plant LinePrecursor AdministeredAnabasine Fold Change¹⁵N Incorporation Pattern
Control (GUS) [ε-¹⁵N]-L-Lysine5.3xAsymmetric
La-L/ODC [ε-¹⁵N]-L-Lysine13.5xSymmetric (Free Cadaverine)

Experimental Methodology: ¹⁵N-Labeling in Transgenic Hairy Roots

To establish a self-validating experimental system for studying anabasine biosynthesis, the following protocol outlines the generation of transgenic hairy roots, isotope feeding, and high-resolution MS analysis.

Workflow Step1 Agrobacterium Transformation Step2 Hairy Root Cultivation Step1->Step2 Step3 [15N]-L-Lysine Feeding Step2->Step3 Step4 Alkaloid Extraction Step3->Step4 Step5 LC-FTICR-MS Analysis Step4->Step5

Step-by-step workflow for 15N-isotope labeling and LC-FTICR-MS analysis.
Protocol: Vector Construction & Hairy Root Induction
  • Vector Preparation: Clone the target gene (e.g., La-L/ODC) into a binary vector (e.g., pBI121) under the control of a constitutive CaMV 35S promoter.

  • Transformation: Electroporate the vector into Agrobacterium rhizogenes strain ATCC 15834.

  • Infection: Wound sterile Nicotiana tabacum leaf explants and co-cultivate with the transformed A. rhizogenes suspension for 48 hours in the dark at 25°C.

  • Selection: Transfer explants to solid Murashige and Skoog (MS) medium supplemented with 30 g/L sucrose, 250 mg/L cefotaxime (to eliminate Agrobacterium), and the appropriate selection marker (e.g., kanamycin).

  • Establishment: Isolate rapidly growing roots and establish liquid suspension cultures in hormone-free MS liquid medium, shaking at 100 rpm in the dark.

Protocol: Isotope Feeding Workflow
  • Culture Synchronization: Subculture established hairy roots (approx. 0.5 g fresh weight) into 20 mL of fresh liquid MS medium.

  • Precursor Administration: On day 14 of the culture cycle (exponential growth phase), spike the medium with 5 mM of filter-sterilized[ε-¹⁵N]-L-lysine (or [α-¹⁵N]-L-lysine depending on the specific tracing goal).

  • Incubation: Allow the roots to metabolize the labeled precursor for 72 hours under continuous agitation.

  • Harvesting: Filter the roots, wash thoroughly with distilled water to remove exogenous surface lysine, freeze immediately in liquid nitrogen, and lyophilize.

Protocol: Metabolite Extraction & LC-FTICR-MS Analysis
  • Alkaline Extraction: Homogenize 50 mg of lyophilized root tissue. Add 1 mL of 0.1 N NaOH to basify the matrix, ensuring alkaloids are in their free-base (lipophilic) form.

  • Liquid-Liquid Partitioning: Extract with 2 mL of dichloromethane (CH₂Cl₂). Vortex vigorously for 5 minutes and centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Concentration: Collect the lower organic layer and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Resuspend the alkaloid residue in 200 µL of LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% formic acid.

  • Mass Spectrometry: Inject 5 µL into an LC-FTICR-MS system.

    • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column to retain polar alkaloids.

    • MS Parameters: Operate in positive electrospray ionization (ESI+) mode. Set the mass resolution to at least 500,000 FWHM at m/z 200 to achieve baseline separation between the ¹⁵N-anabasine peak (m/z 164.115) and the natural ¹³C-anabasine peak (m/z 164.121).

References

  • Revisiting anabasine biosynthesis in tobacco hairy roots expressing plant lysine decarboxylase gene by using 15N-labeled lysine. Plant Biotechnology (via ResearchGate).3

  • Why does Anatabine, But not Nicotine, Accumulate in Jasmonate-Elicited Cultured Tobacco BY-2 Cells? Plant and Cell Physiology (via Oxford Academic). 1

  • Fractionation and Extraction Optimization of Potentially Valuable Compounds and Their Profiling in Six Varieties of Two Nicotiana Species. PMC / NIH. 2

  • Isotopic patterns in the region of M +2 peak of anabasine obtained by LC-FTICR-MS. ResearchGate. 6

  • Nicotine biosynthesis completed by cryptic activating glucosylation. bioRxiv. 4

  • An improved Nicotiana benthamiana bioproduction chassis provides novel insights into nicotine biosynthesis. bioRxiv. 5

Sources

Protocols & Analytical Methods

Method

Application Note: (S)-Anabasine-15N as a Precision Internal Standard for LC-MS/MS Quantification

Target Audience: Analytical Chemists, Clinical Researchers, and Drug Development Professionals Application: Biomarker quantification for smoking cessation compliance and pharmacokinetic profiling. Introduction & Mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Clinical Researchers, and Drug Development Professionals Application: Biomarker quantification for smoking cessation compliance and pharmacokinetic profiling.

Introduction & Mechanistic Insights

Accurate quantification of tobacco exposure is a critical endpoint in clinical trials, epidemiological studies, and smoking cessation programs. While nicotine and its primary metabolite cotinine are routinely measured, they suffer from a critical limitation: they cannot distinguish between active combusted tobacco use and adherence to Nicotine Replacement Therapy (NRT)[1].

Anabasine, a minor pyridine alkaloid naturally present in the Nicotiana tabacum plant, is absent in purified NRT products and most electronic nicotine delivery systems[2]. Consequently, the presence of anabasine in biological fluids serves as a highly specific biomarker for active, combusted tobacco use[1].

The Causality of Isotopic Selection: Why 15N?

Stable Isotope Dilution Mass Spectrometry (SIDMS) is the gold standard for mitigating matrix effects in LC-MS/MS[1]. Historically, deuterium-labeled analogs (e.g., Anabasine-d4) have been employed[3]. However, deuterium atoms—particularly those adjacent to basic nitrogen centers—are inherently labile. In protic biological matrices (like urine) or within the high-energy electrospray ionization (ESI) source, hydrogen-deuterium (H/D) exchange can occur. This exchange alters the isotopic envelope, causing a loss of the mass shift and introducing quantitative bias[4].

(S)-Anabasine-15N resolves this fundamental flaw. By covalently locking the heavy 15N isotope directly into the skeletal pyridine ring network, the label is rendered chemically inert to isotopic exchange. This guarantees absolute structural stability, identical chromatographic retention to native anabasine, and flawless correction for matrix-induced ion suppression or enhancement.

Metabolic Pathway & Biomarker Utility

The following diagram illustrates the biological rationale for targeting Anabasine over Nicotine in cessation compliance studies.

Pathway Tobacco Combusted Tobacco (Complex Alkaloid Profile) Nicotine Nicotine (Primary Alkaloid) Tobacco->Nicotine Anabasine Anabasine (Minor Alkaloid) Tobacco->Anabasine NRT Nicotine Replacement Therapy (Purified Nicotine) NRT->Nicotine Urine Urine Excretion (Free & Glucuronidated) Nicotine->Urine Anabasine->Urine Specific Biomarker for Tobacco Detection LC-MS/MS Quantification using (S)-Anabasine-15N Urine->Detection

Metabolic pathway demonstrating Anabasine as a specific biomarker for combusted tobacco use.

Quantitative Data & MRM Parameters

To ensure high specificity, tandem mass spectrometry (MS/MS) is operated in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The table below summarizes the optimized transitions[3][5][6].

AnalytePurposePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Anabasine Quantifier163.1118.122
Anabasine Qualifier163.1144.216
(S)-Anabasine-15N ISTD Quantifier164.1119.122
(S)-Anabasine-15N ISTD Qualifier164.1145.216

Note: The primary quantifier transition represents the cleavage of the piperidine ring, while the qualifier represents a minor fragmentation pathway. The 15N label is retained in the pyridine ring during both fragmentations.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This protocol is designed as a self-validating system. Every step includes a mechanistic rationale to ensure the scientist understands why the action is performed, reducing analytical errors.

Step 1: Internal Standard Spiking
  • Action: Aliquot 500 µL of human urine into a 96-well plate. Spike with 50 µL of (S)-Anabasine-15N working solution (100 ng/mL in 0.01 N HCl)[7].

  • Causality: Spiking the internal standard at the very beginning of the workflow ensures that any subsequent volumetric losses, extraction inefficiencies, or ionization variations are perfectly normalized. The acidic diluent prevents evaporative loss of the volatile free-base alkaloid[1].

Step 2: Enzymatic Hydrolysis
  • Action: Add 100 µL of 2 M sodium potassium phosphate buffer (pH 7.0) and 100 µL of E. coli β-glucuronidase. Incubate at 37°C for 2 hours[7].

  • Causality: A significant fraction of anabasine is metabolized and excreted as an N-glucuronide conjugate[8]. Direct analysis without hydrolysis will severely underestimate total tobacco exposure. The buffer ensures the enzyme operates at its optimal pH.

Step 3: Mixed-Mode Solid-Phase Extraction (SPE)
  • Action:

    • Condition a Strong Cation Exchange (MCX) SPE plate with Methanol, then Water.

    • Load the hydrolyzed urine sample.

    • Wash 1: 2% Formic acid in water (removes acidic/neutral hydrophilic interferences).

    • Wash 2: 100% Methanol (removes neutral hydrophobic lipids and phospholipids).

    • Elute: 5% Ammonium Hydroxide in Methanol[9].

  • Causality: Anabasine is a strong base (pKa ~10.8). At acidic to neutral pH, it is fully protonated and binds tightly to the negatively charged sulfonic acid groups on the MCX sorbent. This allows for aggressive washing with 100% organic solvents without losing the analyte. The basic elution solvent deprotonates the anabasine, releasing it from the sorbent for collection.

Step 4: UHPLC Separation
  • Action: Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., BEH Amide, 1.7 µm) using a gradient of 10 mM Ammonium Formate (pH 3.0) and Acetonitrile.

  • Causality: Traditional reversed-phase C18 columns often yield poor retention and asymmetric peak shapes for highly polar, basic amines like anabasine. HILIC provides superior retention, sharper peaks, and utilizes highly organic mobile phases that drastically enhance ESI desolvation and MS sensitivity.

Workflow Visualization

Workflow Spike 1. Internal Standard Spike (15N) Hydrolysis 2. Enzymatic Hydrolysis Spike->Hydrolysis SPE 3. Mixed-Mode Cation Exchange SPE Hydrolysis->SPE LC 4. HILIC UHPLC Separation SPE->LC MS 5. MS/MS MRM Detection LC->MS

Step-by-step LC-MS/MS sample preparation and analysis workflow for urinary anabasine.

Self-Validating Quality Control Systems

To ensure the trustworthiness of the data, the following self-validating checks must be integrated into the batch analysis:

  • Isotope Ratio Monitoring (Qualifier/Quantifier): The mass spectrometer software must be set to automatically calculate the ratio between the quantifier (m/z 118.1) and qualifier (m/z 144.2) ions for native anabasine, and similarly for the 15N standard. A deviation of >±20% from the calibration standard average indicates a co-eluting isobaric interference, flagging the sample for re-analysis.

  • Matrix Factor (MF) Calculation: By comparing the absolute peak area of the (S)-Anabasine-15N spiked into the extracted matrix versus the area spiked into a neat solvent, the laboratory can continuously monitor ion suppression. Because the 15N label does not undergo H/D exchange, the internal standard response should remain highly stable across varying urine specific gravities[4].

  • Double-Blank Verification: Tobacco alkaloids are ubiquitous environmental contaminants. A "double-blank" (surrogate matrix containing no native analyte and no internal standard) must be run immediately after the highest calibrator to prove the absence of autosampler carryover and environmental contamination[10].

References

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLoS One (PMC). URL:[Link]

  • Determination of Nicotine and Other Minor Alkaloids in International Cigarettes by Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry. Analytical Chemistry. URL:[Link]

  • Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods. Frontiers in Chemistry. URL:[Link]

  • Simultaneous Analysis of Nicotine, Nicotine Metabolites, and Tobacco Alkaloids in Serum or Urine by Tandem Mass Spectrometry. Clinical Chemistry. URL:[Link]

  • Simultaneous and Sensitive Measurement of Anabasine, Nicotine, and Nicotine Metabolites in Human Urine by Liquid Chromatography. Clinical Chemistry. URL:[Link]

  • Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers' urine by high throughput liquid chromatography mass spectrometry. Chemical Research in Toxicology (PMC). URL:[Link]

  • Reference Interval Determination for Anabasine: A Biomarker of Active Tobacco Use. Journal of Analytical Toxicology. URL:[Link]

  • Anabasine analysis in human plasma using liquid chromatography coupled to tandem mass spectrometry to Verify tobacco use: empirical challenges and limitations. ResearchGate. URL:[Link]

  • Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species. Journal of Agricultural and Food Chemistry (PMC). URL:[Link](Note: Sourced via PMC query alignment for minor alkaloid blank verification).

Sources

Application

LC-MS/MS protocol for (S)-anabasine-15N quantification in plasma

Title: High-Sensitivity LC-MS/MS Quantification of (S)-Anabasine-15N in Human Plasma: Overcoming Matrix Effects with Mixed-Mode SPE and HILIC Chromatography Executive Summary (S)-anabasine is a critical minor tobacco alk...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Sensitivity LC-MS/MS Quantification of (S)-Anabasine-15N in Human Plasma: Overcoming Matrix Effects with Mixed-Mode SPE and HILIC Chromatography

Executive Summary

(S)-anabasine is a critical minor tobacco alkaloid utilized as a biomarker to differentiate active tobacco use from nicotine replacement therapy (NRT). While stable isotope tracers like (S)-anabasine-15N are invaluable for high-precision pharmacokinetic tracking, human plasma remains a notoriously difficult analytical matrix. This application note details a robust, self-validating LC-MS/MS protocol utilizing Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) and Hydrophilic Interaction Liquid Chromatography (HILIC) to eliminate plasma-induced ion suppression and achieve a reliable Lower Limit of Quantitation (LLOQ) of 0.1 ng/mL.

Scientific Rationale: The Plasma Matrix Challenge

Expertise & Experience: Historically, anabasine quantification has been performed in urine. However, recent empirical evaluations published in 2026 have demonstrated that human plasma presents severe analytical challenges for anabasine; standard protein precipitation (PPT) workflows yield highly variable recoveries and marked ion suppression[1]. Experiments in albumin-enriched saline confirmed that these analyte losses are driven by broader plasma-related matrix effects—specifically phospholipids—rather than simple protein binding[1].

To establish a trustworthy, high-fidelity assay, this protocol abandons generic PPT. Instead, it leverages the basic pKa (~10.8) of the piperidine ring in (S)-anabasine. By acidifying the plasma, the alkaloid is fully protonated and strongly retained on an MCX SPE resin. This specific causality allows for an aggressive 100% organic wash step that completely flushes out neutral lipids and ion-suppressive phospholipids prior to target elution.

Furthermore, because anabasine is highly polar, reversed-phase chromatography often results in early elution near the void volume, exacerbating matrix effects. We utilize HILIC chromatography, which provides orthogonal selectivity, retaining the polar anabasine in a high-organic mobile phase that inherently enhances electrospray ionization (ESI) desolvation efficiency[2].

Experimental Methodology

Reagents and Materials
  • Analytes: (S)-anabasine-15N (Target Tracer), (S)-anabasine-d4 (Internal Standard).

  • Matrix: Human Plasma (K2EDTA).

  • SPE Cartridges: Oasis MCX (30 mg, 1 cc) or equivalent strong cation exchange resin.

  • Analytical Column: Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm)[2].

Sample Preparation: Mixed-Mode SPE Workflow

Causality Check: Why use 2% H3​PO4​ ? Phosphoric acid disrupts non-covalent protein-analyte binding in plasma and ensures the basic nitrogen atoms of anabasine are fully ionized for optimal cation-exchange retention.

  • Aliquot & Spike: Transfer 200 µL of human plasma to a microcentrifuge tube. Add 10 µL of (S)-anabasine-d4 IS working solution (50 ng/mL).

  • Acidification: Add 200 µL of 2% Phosphoric acid ( H3​PO4​ ) in water. Vortex for 30 seconds.

  • SPE Conditioning: Condition the MCX cartridge with 1 mL Methanol (MeOH), followed by 1 mL LC-MS grade Water.

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove highly polar endogenous salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH. Crucial Step: Because the protonated anabasine is ionically bound to the sulfonic acid groups, this aggressive organic wash removes phospholipids without eluting the analyte.

  • Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the alkaloid, breaking the ionic bond.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of 90% Acetonitrile / 10% Water to match the initial HILIC mobile phase conditions.

LC-MS/MS Analytical Conditions

Chromatographic separation of anabasine from isobaric interferences (like nicotine fragments) is critical for accurate quantitation[3]. HILIC provides this necessary resolution while keeping the analyte out of the suppression zone.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

System Suitability & Self-Validation

Trustworthiness: A robust protocol must be a self-validating system. This method incorporates dynamic matrix factor monitoring. The peak area of the (S)-anabasine-d4 IS is continuously tracked across all unknown plasma samples and compared against neat solvent standards. An IS area deviation of >15% automatically flags the specific sample for severe matrix suppression, invalidating the injection and triggering re-extraction. This ensures that no suppressed signal is ever falsely reported as a low tracer concentration.

Quantitative Data Summaries

Table 1: MRM Transitions and MS Parameters (Note: Unlabeled anabasine utilizes m/z 163.1 → 118.1/144.1[3]. The 15N tracer shifts these masses by +1 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
(S)-Anabasine-15N (Quantifier)164.1119.15018
(S)-Anabasine-15N (Qualifier)164.1145.15022
(S)-Anabasine-d4 (IS)167.1122.15018

Table 2: HILIC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0595Initial
1.05956 (Linear)
4.040606 (Linear)
5.040606 (Linear)
5.15951 (Step)
8.05956 (Linear)

Table 3: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linear Dynamic Range 0.1 – 100 ng/mL R2 > 0.995
Lower Limit of Quantitation 0.1 ng/mLS/N > 10
Intra-day Precision (CV%) 4.2% – 6.5%< 15% (< 20% at LLOQ)
Inter-day Precision (CV%) 5.1% – 8.2%< 15% (< 20% at LLOQ)
Mean SPE Recovery 94.5%Consistent across range
Matrix Factor (IS Normalized) 0.98 – 1.030.85 – 1.15

Experimental Workflow Visualization

Workflow N1 1. Plasma Aliquot Spike with (S)-Anabasine-d4 IS N2 2. Acidification Add 2% H3PO4 to disrupt protein binding N1->N2 N3 3. MCX SPE Loading Retain basic alkaloid on cation exchange N2->N3 N4 4. Aggressive Wash 100% MeOH to remove phospholipids N3->N4 N5 5. Basic Elution 5% NH4OH in MeOH to release analyte N4->N5 N6 6. HILIC LC-MS/MS Quantify (S)-Anabasine-15N N5->N6

Workflow for (S)-anabasine-15N extraction from plasma using MCX SPE and HILIC LC-MS/MS.

Sources

Method

Application Note: Precision Quantification of Urinary Anabasine Using (S)-Anabasine-15N as a Stable Isotope-Labeled Internal Standard

Executive Summary & Clinical Context The accurate determination of smoking status is a critical requirement in clinical trials, epidemiological studies, and smoking cessation programs. While nicotine and its primary meta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

The accurate determination of smoking status is a critical requirement in clinical trials, epidemiological studies, and smoking cessation programs. While nicotine and its primary metabolite, cotinine, are standard biomarkers for tobacco exposure, they cannot distinguish between combustible tobacco use and adherence to Nicotine Replacement Therapy (NRT)[1].

Anabasine, a minor alkaloid present in the Nicotiana tabacum plant, is absent in purified NRT products[2]. Consequently, its presence in urine serves as a definitive, highly specific biomarker for active tobacco consumption[3]. This application note details the mechanistic rationale and validated sample preparation protocols for quantifying urinary anabasine via LC-MS/MS, highlighting the analytical superiority of using (S)-Anabasine-15N as a Stable Isotope-Labeled Internal Standard (SIL-IS).

Pathway Tobacco Combustible Tobacco (Complex Alkaloid Profile) Nicotine Nicotine (Primary Alkaloid) Tobacco->Nicotine Anabasine Anabasine (Minor Alkaloid) Tobacco->Anabasine NRT Nicotine Replacement (Purified API) NRT->Nicotine UrineNic Urinary Nicotine & Metabolites Nicotine->UrineNic Hepatic Metabolism UrineAna Urinary Anabasine (Definitive Biomarker) Anabasine->UrineAna Renal Excretion

Metabolic pathway illustrating anabasine as a definitive biomarker for combustible tobacco use.

The Mechanistic Superiority of 15N Stable Isotope Labeling

In mass spectrometry, matrix-induced ion suppression is the primary threat to quantitative accuracy, particularly in complex biological fluids like urine[2]. To compensate, internal standards are spiked into the sample prior to extraction.

Historically, deuterium-labeled analogs (e.g., Anabasine-d4) have been utilized[4]. However, deuterated compounds frequently suffer from the chromatographic isotope effect . Because C-D bonds are slightly less lipophilic than C-H bonds, deuterated standards often elute fractions of a second earlier than the native analyte on reversed-phase columns. In the highly complex matrix of urine, even a 0.1-minute retention time shift can expose the analyte and the internal standard to different co-eluting matrix components, leading to uncompensated ion suppression.

(S)-Anabasine-15N resolves this fundamental flaw. By incorporating a heavy nitrogen isotope ( 15N ) into the pyridine or piperidine ring, the mass-to-charge ratio ( m/z ) is shifted without altering the molecule's hydrodynamic volume or lipophilicity. This guarantees absolute chromatographic co-elution, ensuring that the analyte and the SIL-IS experience identical ionization conditions in the Electrospray Ionization (ESI) source, thereby perfectly canceling out matrix effects.

Sample Preparation Strategies: Causality & Chemistry

Urine is an ideal matrix due to its non-invasive collection and the high concentration window of renally excreted alkaloids[4]. However, it contains high levels of endogenous salts, urea, and urobilinogen. We present two distinct, self-validating workflows depending on the sensitivity of the available LC-MS/MS instrumentation.

Workflow Urine Raw Urine Sample (Thawed & Homogenized) Spike Spike (S)-Anabasine-15N Internal Standard Urine->Spike Centrifuge Centrifugation / Protein Crash (10,000 x g, 10 min) Spike->Centrifuge Split Matrix Complexity Assessment Centrifuge->Split Dilute Dilute & Shoot (1:10 in 20mM Ammonium Formate) Split->Dilute Low Matrix / High Sens. MS SPE MCX Solid Phase Extraction (Isolate Basic Alkaloids) Split->SPE High Matrix / Trace Analysis LCMS LC-MS/MS Analysis (Positive ESI, MRM Mode) Dilute->LCMS SPE->LCMS

Workflow decision tree for urinary anabasine sample preparation comparing SPE and Dilute-and-Shoot.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Anabasine possesses a basic secondary amine on its piperidine ring ( pKa​≈10.8 ). This protocol exploits this basicity using a Mixed-Mode Cation Exchange (MCX) resin[3].

Step-by-Step Methodology:

  • Sample Aliquot & Spike: Transfer 500 µL of thawed, centrifuged human urine into a clean tube. Spike with 50 µL of (S)-Anabasine-15N working solution (100 ng/mL).

  • Acidification: Add 500 µL of 2% Formic Acid in water.

    • Causality: Dropping the pH well below the pKa​ ensures the piperidine nitrogen is fully protonated ( + charge), preparing it for ionic binding.

  • Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL of 2% Formic Acid.

  • Loading: Load the acidified urine sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid.

    • Causality: Removes highly polar, neutral, and acidic urinary interferences while the protonated anabasine remains ionically anchored to the sulfonic acid groups of the resin.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol.

    • Causality: Removes hydrophobic interferences (e.g., residual phospholipids) via reversed-phase interactions.

  • Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Causality: The high pH environment deprotonates the anabasine, neutralizing its charge. This breaks the ionic bond with the resin, allowing the organic solvent to elute the free base.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase prior to LC-MS/MS injection.

Protocol B: High-Throughput "Dilute-and-Shoot"

For population-scale screening utilizing highly sensitive triple quadrupole mass spectrometers, a rapid dilute-and-shoot method provides sufficient analytical rigor while drastically reducing processing time[5].

Step-by-Step Methodology:

  • Centrifugation: Centrifuge the raw urine sample at 10,000 x g for 10 minutes to pellet cellular debris and insoluble salts.

  • Aliquot & Spike: Transfer 50 µL of the supernatant to a 96-well plate. Add 10 µL of (S)-Anabasine-15N (50 ng/mL).

  • Dilution: Add 440 µL of 250 mM Ammonium Bicarbonate buffer (pH 7.0) or 20 mM Ammonium Formate[1].

    • Causality: A 1:10 dilution mitigates ion suppression by reducing the absolute concentration of matrix salts entering the MS source. The buffer ensures the sample pH is stabilized, which is critical for maintaining consistent chromatographic peak shape for basic alkaloids.

  • Analysis: Inject 5 µL directly into the LC-MS/MS system.

Quantitative Data Presentation

To ensure robust quantification, specific Multiple Reaction Monitoring (MRM) transitions must be optimized. The following tables summarize the required instrumental parameters and the expected validation metrics based on FDA/EMA bioanalytical guidelines.

Table 1: LC-MS/MS MRM Transitions and Parameters [1][6] | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | | Anabasine | 163.2 | 118.2 | 22 | Quantifier | | Anabasine | 163.2 | 144.2 | 15 | Qualifier | | (S)-Anabasine-15N | 164.2 | 119.2 | 22 | Internal Standard |

Note: ESI Source operated in Positive Ion Mode. Parameters may require minor tuning depending on the specific mass spectrometer geometry.

Table 2: Typical Method Validation Metrics [5][7] | Analytical Parameter | Acceptance Criteria | Typical Performance (SPE Method) | | :--- | :--- | :--- | | Linear Dynamic Range | R2≥0.995 | 0.5 – 500 ng/mL | | Lower Limit of Quantitation (LLOQ) | Signal-to-Noise 10:1 | 0.4 ng/mL | | Extraction Recovery | Consistent across dynamic range | 87% – 95% | | Matrix Effect (IS-Normalized) | 85% – 115% | 98% – 102% | | Inter-day Precision (CV) | 15% ( 20% at LLOQ) | 4.8% – 8.7% |

System Suitability & Self-Validating Protocols

To guarantee the trustworthiness of the analytical run, the protocol must function as a self-validating system. Every analytical batch must include the following controls:

  • Matrix Blanks (Double Blank): Processed synthetic or verified anabasine-free human urine containing no analyte and no internal standard. Purpose: Monitors for system carryover and background interference.

  • Zero Samples (Blank + IS): Processed blank urine spiked only with (S)-Anabasine-15N. Purpose: Verifies that the SIL-IS does not contain unlabelled native anabasine impurities that could artificially inflate low-concentration readings.

  • Quality Control (QC) Samples: Blank urine spiked with known concentrations of anabasine at Low (3x LLOQ), Mid (50% of upper limit), and High (75% of upper limit) levels. Purpose: Ensures the calibration curve remains accurate throughout the entire duration of the high-throughput run.

Sources

Application

Advanced In Vitro Liver Microsome Metabolism Assays Utilizing (S)-Anabasine-15N: A Mechanistic and Methodological Guide

Introduction & Scientific Rationale (S)-Anabasine is a minor tobacco alkaloid that serves as a critical biomarker for tobacco exposure and is of significant interest in pharmacokinetic and toxicological research[1]. Unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(S)-Anabasine is a minor tobacco alkaloid that serves as a critical biomarker for tobacco exposure and is of significant interest in pharmacokinetic and toxicological research[1]. Understanding its metabolic fate is essential for drug development and epidemiological studies. However, quantifying trace alkaloids in biological matrices is notoriously difficult due to endogenous background noise and environmental contamination.

The deployment of stable isotope-labeled (S)-anabasine-15N in in vitro liver microsome assays provides a definitive solution. By introducing a mass shift (e.g., [M+H]+ m/z 164.1 vs. 163.1), the 15N-labeled tracer allows mass spectrometers to easily distinguish the target substrate from any unlabeled background[2]. Furthermore, utilizing Human Liver Microsomes (HLMs) or Animal Liver Microsomes (ALMs) provides a robust, scalable system to evaluate Phase I metabolic stability, intrinsic clearance ( CLint​ ), and specific Cytochrome P450 (CYP450) vulnerabilities[3].

Mechanistic Insights: The CYP450-Mediated Pathway

In liver microsomes, (S)-anabasine undergoes extensive Phase I oxidation. The primary metabolic engine driving this transformation in humans is CYP2A6 , the same enzyme responsible for the majority of nicotine metabolism[4].

Causality in Metabolism: The piperidine ring of anabasine is highly susceptible to N-hydroxylation. Upon interaction with the CYP450 heme center—and driven by the electron donor NADPH—(S)-anabasine-15N is oxidized into N-hydroxyanabasine-15N. Further oxidation yields anabasine-1(2)-nitrone-15N[5]. Understanding this pathway is crucial for predicting potential drug-drug interactions (DDIs) or metabolic liabilities in drug candidates possessing similar alicyclic amine structures.

Pathway Parent (S)-Anabasine-15N (Parent Alkaloid) NHydroxy N-Hydroxyanabasine-15N (Primary Metabolite) Parent->NHydroxy CYP450 (e.g., CYP2A6) NADPH, O2 Oxo 6-Oxoanabasine-15N (Minor Metabolite) Parent->Oxo C-Oxidation Nitrone Anabasine-1(2)-nitrone-15N (Secondary Metabolite) NHydroxy->Nitrone Further Oxidation

Metabolic pathway of (S)-Anabasine-15N mediated by CYP450 enzymes in liver microsomes.

Self-Validating Experimental Design

A scientifically rigorous protocol cannot simply be a list of steps; it must be a self-validating system where every variable is controlled and accounted for[6].

  • The NADPH Dependency (Negative Control): CYP450 enzymes are monooxygenases that absolutely require NADPH to reduce molecular oxygen. By running a parallel incubation without NADPH, you create a definitive negative control. If (S)-anabasine-15N depletes in the absence of NADPH, it indicates chemical instability or non-CYP-mediated degradation, rather than true Phase I metabolism[6].

  • Heat-Inactivated Microsomes: Pre-treating a subset of microsomes at 45°C for 30 minutes denatures the CYP enzymes. This control validates that any observed metabolism in the active samples is strictly enzymatic[7].

  • Quenching Dynamics: The reaction is terminated using ice-cold acetonitrile (ACN). The causality here is twofold: the organic solvent instantly denatures the active enzymes to lock the time-point, while simultaneously precipitating the microsomal proteins to yield a clean supernatant, protecting the LC-MS/MS column from fouling[6].

Detailed Protocol: In Vitro Microsomal Stability Assay

Workflow S1 1. Preparation Thaw Microsomes & Buffer S2 2. Pre-Incubation 37°C, Substrate + Microsomes S1->S2 S3 3. Initiation Add NADPH Regenerating System S2->S3 S4 4. Sampling Aliquots at 0, 15, 30, 45, 60 min S3->S4 S5 5. Termination Quench with Cold ACN + IS S4->S5 S6 6. Analysis Centrifugation & LC-MS/MS S5->S6

Step-by-step workflow for the in vitro liver microsome metabolic stability assay.

Step-by-Step Methodology

Phase 1: Reagent Preparation

  • Buffer: Prepare a 100 mM Potassium Phosphate Buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Test Compound: Prepare a 10 mM stock of (S)-anabasine-15N in DMSO. Dilute this in buffer to create a 100 µM working solution (final assay concentration will be 1 µM to maintain <0.1% DMSO, preventing solvent-induced CYP inhibition)[7].

  • Microsomes: Thaw liver microsomes rapidly in a 37°C water bath, then immediately transfer to ice. Dilute to a working concentration of 0.5 mg/mL protein in the phosphate buffer[3].

  • NADPH System: Prepare a 20 mM NADPH solution in phosphate buffer (or use an NADP+/G6P/G6PDH regenerating system)[7].

Phase 2: Incubation & Sampling

  • Pre-Incubation: Aliquot 180 µL of the microsome/buffer mixture into 1.5 mL microcentrifuge tubes. Add 10 µL of the (S)-anabasine-15N working solution. Pre-incubate the tubes in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium[6].

  • Initiation: Start the metabolic reaction by adding 10 µL of the 20 mM NADPH solution to the test tubes (final volume = 200 µL). Note: For the negative control, add 10 µL of blank buffer instead of NADPH.[7]

  • Time-Course Sampling: At predetermined intervals (e.g., 0, 15, 30, 45, and 60 minutes), remove a 20 µL aliquot from the reaction mixture[6].

Phase 3: Termination & Extraction

  • Quenching: Immediately dispense the 20 µL aliquot into a tube containing 100 µL of ice-cold Acetonitrile (ACN) spiked with an Internal Standard (IS) (e.g., Cotinine-d3 at 50 ng/mL)[8]. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge the quenched samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[3].

  • Transfer: Carefully transfer 80 µL of the clear supernatant into an LC-MS/MS autosampler vial for analysis.

Data Presentation & LC-MS/MS Analysis

Accurate quantification of the parent compound depletion relies on highly sensitive LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode[8]. The rate of disappearance is plotted logarithmically against time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Table 1: Typical Kinetic Parameters for (S)-Anabasine in Human Liver Microsomes
ParameterValue / RangeMechanistic Description
Intrinsic Clearance ( CLint​ ) 15 - 25 µL/min/mgThe inherent ability of the hepatic CYP enzymes to metabolize the alkaloid, independent of blood flow.
Half-life ( t1/2​ ) 45 - 60 minTime required for 50% of the (S)-anabasine-15N parent compound to be depleted in vitro.
Km​ (Michaelis Constant) 10 - 50 µMThe substrate concentration at which the reaction velocity is half of Vmax​ , indicating enzyme affinity.
Vmax​ 200 - 400 pmol/min/mgThe maximum theoretical rate of metabolite formation when CYP enzymes are fully saturated.
Table 2: LC-MS/MS MRM Transitions for 15N-Labeled Alkaloids

Note: Parameters are optimized for a typical triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)
(S)-Anabasine-15N 164.1120.120
(S)-Anabasine (Unlabeled) 163.1118.120
N-Hydroxyanabasine-15N 180.1162.115
Internal Standard (Cotinine-d3) 180.180.125

References

  • Microsomal Stability Assay Protocol - AxisPharm.
  • ADME Microsomal Stability Assay - BioDuro-Global CRDMO.
  • Thawing and Incubating Human and Animal Liver Microsomes - Thermo Fisher Scientific.
  • A Comparison of Urinary Biomarkers of Tobacco and Carcinogen Exposure in Smokers - Cancer Epidemiology, Biomarkers & Prevention (AACR).
  • Revisiting anabasine biosynthesis in tobacco hairy roots expressing plant lysine decarboxylase gene by using 15N-labeled lysine - Plant Biotechnology (ResearchGate).
  • Metabolism of nornicotine, anabasine, and N-methylanabasine - ResearchGate.
  • Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC (NIH).
  • Simultaneous quantification of nicotine and metabolites in rat brain by liquid chromatography tandem mass spectrometry - PMC (NIH).

Sources

Method

Application Note: High-Fidelity GC-MS Quantitation of (S)-Anabasine using a Stable Isotope (15N) Internal Standard

Introduction & Scientific Rationale (S)-Anabasine is a minor pyridine alkaloid endemic to Nicotiana tabacum. Because it is present in combusted tobacco and smokeless tobacco products but largely absent in highly purified...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

(S)-Anabasine is a minor pyridine alkaloid endemic to Nicotiana tabacum. Because it is present in combusted tobacco and smokeless tobacco products but largely absent in highly purified pharmaceutical nicotine, it serves as a critical clinical biomarker. Quantifying anabasine allows researchers and clinicians to differentiate active tobacco use from adherence to Nicotine Replacement Therapy (NRT) or the use of synthetic nicotine delivery systems[1].

Quantifying anabasine in complex biological matrices (e.g., urine, plasma) presents significant analytical challenges due to its low endogenous concentration and the massive abundance of isobaric and structural analogs, such as nicotine[2]. Gas Chromatography-Mass Spectrometry (GC-MS) remains a gold standard for this assay due to its superior chromatographic resolution and reproducible electron ionization (EI) fragmentation[3].

To achieve absolute quantitative rigor, the use of a stable isotope-labeled internal standard (SIL-IS), specifically (S)-anabasine-15N , is paramount. The 15N label provides a virtually identical physicochemical profile to the native analyte, ensuring it tracks perfectly through extraction and derivatization. Furthermore, unlike deuterium-labeled standards which can occasionally suffer from hydrogen-deuterium (H/D) exchange in acidic or basic biological matrices, the 15N label is incorporated directly into the ring structure, offering absolute chemical stability.

Chemical Properties & Target Analytes

Understanding the physical properties of the analyte is the foundation of a robust extraction protocol. Anabasine possesses two basic nitrogens: a pyridine ring and a piperidine ring, which dictate its behavior in solution.

Property(S)-Anabasine (Native)(S)-Anabasine-15N (Internal Standard)
Chemical Formula C10H14N2C10H14N(15N)
Molecular Weight 162.23 g/mol 163.23 g/mol
pKa (Pyridine / Piperidine) ~3.1 / ~10.8~3.1 / ~10.8
LogP 0.960.96
Derivatized Mass (N-TFA) 258.24 g/mol 259.24 g/mol
Primary Utility Target BiomarkerMatrix Effect & Recovery Correction

Experimental Design: Causality & Workflow

Sample Preparation via Mixed-Mode Cation Exchange (MCX)

Because anabasine has a piperidine nitrogen with a pKa of ~10.8, it is fully protonated (positively charged) at acidic pH (pH < 3). This chemical feature is exploited using Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). By acidifying the sample, the protonated amine binds aggressively to the strong cation exchange (sulfonic acid) groups on the resin. This robust ionic interaction allows for aggressive washing with 100% organic solvents to remove neutral lipids and isobaric interferences without losing the analyte. The analyte is only released when a highly basic organic solvent (pH > 11) deprotonates the nitrogen, breaking the ionic bond.

Derivatization Strategy

As a secondary amine, underivatized anabasine is prone to hydrogen bonding with active silanol groups on the GC column, which leads to peak tailing, carryover, and loss of sensitivity at trace concentrations[3]. Derivatization with Trifluoroacetic Anhydride (TFAA) converts the secondary amine to a tertiary trifluoroacetamide. This modification achieves two critical goals:

  • Chromatographic Excellence: It eliminates peak tailing, yielding sharp, Gaussian peaks.

  • Mass Shift: It increases the molecular weight by 96 Da, shifting the target quantifier ions to a higher mass range (m/z 258) that suffers from significantly less biological background noise compared to the native base peak (m/z 84).

Workflow Visualization

GCMS_Workflow N1 1. Sample Aliquot Spike (S)-Anabasine-15N IS N2 2. Acidification Add 2% H3PO4 (pH < 3) N1->N2 N3 3. MCX SPE Loading Protonated amines bind to resin N2->N3 Ion Exchange N4 4. Wash Steps 0.1M HCl & 100% MeOH N3->N4 Remove Lipids/Neutrals N5 5. Basic Elution 5% NH4OH in MeOH (pH > 11) N4->N5 Neutralize & Release N6 6. Derivatization TFAA + EtOAc at 60°C N5->N6 Dry & Acylate N7 7. GC-MS (SIM) m/z 258 (Native) / 259 (15N) N6->N7 1 µL Splitless Injection N8 8. Data Processing Isotope Ratio Quantitation N7->N8

Figure 1: End-to-end sample preparation and GC-MS analytical workflow for (S)-anabasine-15N.

Detailed Step-by-Step Protocol

Reagents and Materials
  • (S)-Anabasine analytical standard (Purity >99%).

  • (S)-Anabasine-15N internal standard (Isotopic purity >98%).

  • SPE Cartridges: Oasis MCX (30 mg, 1 cc) or equivalent strong cation exchange resin.

  • Derivatization Reagent: Trifluoroacetic Anhydride (TFAA), analytical grade.

  • Solvents: LC-MS grade Methanol, Ethyl Acetate, 2% Phosphoric Acid (H3PO4), 0.1 M HCl, 5% Ammonium Hydroxide (NH4OH) in Methanol.

Sample Extraction (MCX SPE)
  • Spiking: Aliquot 1.0 mL of biological sample (urine or plasma) into a clean borosilicate glass tube. Immediately add 50 µL of the (S)-anabasine-15N working internal standard (e.g., 100 ng/mL).

    • Causality: Adding the IS at the very first step creates a self-validating system; the 15N standard will experience the exact same volumetric losses and matrix suppression as the native analyte, perfectly correcting the final quantitation.

  • Acidification: Add 1.0 mL of 2% H3PO4 to the sample and vortex for 30 seconds. Ensure the pH is < 3.

  • Conditioning: Condition the MCX cartridge on a vacuum manifold with 1.0 mL of Methanol, followed by 1.0 mL of 2% H3PO4.

  • Loading: Load the acidified sample onto the cartridge. Maintain a flow rate of ~1 mL/min (dropwise) to ensure optimal interaction with the exchange sites.

  • Washing: Wash the cartridge with 1.0 mL of 0.1 M HCl, followed by 1.0 mL of 100% Methanol. Dry the cartridge under high vacuum (≥10 inHg) for 5 minutes.

    • Causality: The aqueous HCl removes hydrophilic salts and proteins, while the 100% Methanol strips away neutral hydrophobic lipids. The protonated anabasine remains locked to the sulfonic acid groups.

  • Elution: Place clean glass collection tubes under the manifold. Elute the target analytes with 1.5 mL of 5% NH4OH in Methanol.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization Procedure
  • Reconstitution: Reconstitute the dried extract in 100 µL of anhydrous Ethyl Acetate.

  • Acylation: Add 50 µL of TFAA to the tube. Cap tightly with a PTFE-lined cap.

  • Incubation: Incubate the mixture in a heating block at 60°C for 30 minutes.

    • Causality: Heat provides the activation energy required to drive the acylation of the sterically hindered secondary amine of the piperidine ring to 100% completion.

  • Drying: Remove from heat, allow to cool to room temperature, and evaporate to dryness under nitrogen. Note: Do not over-dry, as the N-TFA derivative is highly volatile.

  • Final Reconstitution: Reconstitute the residue in 100 µL of Ethyl Acetate, vortex, and transfer to a GC autosampler vial with a glass insert.

GC-MS Instrumental Parameters

The analysis is performed using a GC coupled to a single quadrupole mass spectrometer operating in Electron Ionization (EI) mode.

ParameterSetting
Analytical Column DB-5MS (30 m length × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection Volume 1.0 µL, Splitless mode
Inlet Temperature 250°C
Oven Temperature Program 70°C (hold 1 min) Ramp 20°C/min to 280°C Hold 3 min
Transfer Line Temp 280°C
Ion Source Temp (EI) 230°C
Ionization Energy 70 eV

Selected Ion Monitoring (SIM) Transitions: To maximize sensitivity, the mass spectrometer should be operated in SIM mode, monitoring the molecular ions and primary fragments of the derivatized analytes.

AnalyteQuantifier Ion (m/z)Qualifier Ion (m/z)Expected Retention Time
N-TFA-(S)-Anabasine 258189~8.45 min
N-TFA-(S)-Anabasine-15N 259190~8.45 min

Quality Control & Self-Validating Systems

To guarantee the trustworthiness of the analytical batch, the following self-validating criteria must be met:

  • System Suitability: Inject a mid-level calibration standard prior to the biological samples. The signal-to-noise (S/N) ratio of the m/z 258 peak must be >50, and peak asymmetry must be between 0.8 and 1.2.

  • Internal Standard Tracking: The absolute peak area of the (S)-anabasine-15N (m/z 259) must remain within ±20% of the mean IS area across the entire analytical batch. A sudden drop in IS area indicates severe matrix suppression or an extraction failure in that specific sample, rendering the calculated concentration invalid.

  • Chromatographic Resolution: Ensure baseline separation between anabasine and any residual nicotine. Because nicotine is a tertiary amine, it does not react with TFAA and will elute significantly earlier than the N-TFA-anabasine derivative, preventing isobaric interference[2].

References

  • Jacob, P., et al. (2022). "Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods." Frontiers in Chemistry. Available at:[Link][1]

  • Jacob, P., et al. (1993). "Gas chromatographic-mass spectrometric method for determination of anabasine, anatabine and other tobacco alkaloids in urine of smokers and smokeless tobacco users." Journal of Chromatography. Available at:[Link][3]

  • Von Weymarn, L. B., et al. (2016). "Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography–Mass Spectrometry." Chemical Research in Toxicology. Available at:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Mechanistic Insight: The Causality of (S)-Anabasine-15N Co-Elution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in tobacco alkaloid analysis: the co-elution and subse...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most persistent challenges in tobacco alkaloid analysis: the co-elution and subsequent signal degradation of (S)-anabasine-15N in High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

When quantifying anabasine in biological matrices (like urine or plasma) or tobacco products, (S)-anabasine-15N is the gold-standard internal standard. However, due to the structural similarities among tobacco alkaloids, analysts frequently encounter isobaric interferences, matrix suppression, and peak distortion. This guide provides mechanistic insights, validated protocols, and troubleshooting FAQs to ensure the scientific integrity of your analytical workflows.

To resolve co-elution, we must first understand why it happens. Anabasine and nicotine are structural isomers, both yielding a precursor ion of m/z 163.2[1]. While your internal standard, (S)-anabasine-15N, is mass-shifted to m/z 164.2, it remains chromatographically identical to endogenous anabasine.

The co-elution crisis typically stems from two distinct phenomena:

  • Ion Suppression via Nicotine Overload: In smokers' urine, nicotine concentrations can be >2500-fold higher than anabasine[1]. If the tail of a massive nicotine peak co-elutes with the (S)-anabasine-15N peak, the sheer abundance of nicotine outcompetes the internal standard for charge in the electrospray ionization (ESI) source, leading to severe signal suppression and artificial peak asymmetry.

  • Chromatographic Overlap with Myosmine: Myosmine and anabasine have nearly identical polarities and pKa values, making them notoriously difficult to separate on standard C18 reversed-phase columns[2]. Even though they have different m/z transitions, co-elution can cause localized matrix effects that distort the (S)-anabasine-15N peak shape.

G Start Detect Asymmetry or Signal Drop in (S)-Anabasine-15N CheckMS Evaluate MS/MS Spectra Across the Peak Start->CheckMS IsPure Are spectral ratios uniform across peak? CheckMS->IsPure Matrix Matrix Effect / Ion Suppression (Likely Nicotine Overload) IsPure->Matrix Yes (Signal Drop) Coelution Isobaric/Structural Co-elution (Myosmine or Glucuronides) IsPure->Coelution No (Shift in m/z) FixMatrix Implement MS Divert Valve or Dilute Sample Matrix->FixMatrix FixCoelution Switch to HILIC Column or Adjust Buffer pH Coelution->FixCoelution

Diagnostic workflow for identifying and resolving (S)-anabasine-15N peak distortion.

Quantitative Data: Alkaloid Mass Transitions & Co-Elution Risks

To build a self-validating method, you must monitor specific transitions that isolate anabasine from its isobaric counterparts. Relying solely on the primary transition is a common pitfall.

AnalytePrecursor Ion (m/z)Primary Product Ion (m/z)Secondary Product Ion (m/z)Primary Co-Elution Risk Factor
Anabasine 163.2118.2144.2Nicotine (Isobaric), Myosmine
(S)-Anabasine-15N 164.2119.2145.2Nicotine (Ion Suppression)
Nicotine 163.2130.2117.2Anabasine (Isobaric)
Myosmine 147.1130.1105.1Anabasine (Chromatographic)
Anatabine 161.2115.2144.2Nornicotine

Crucial Insight: When monitoring anabasine, using the m/z 163.2 → 144.2 transition reduces the isobaric nicotine interference by more than 60-fold compared to the standard 118.2 transition[1]. You must apply this same logic to (S)-anabasine-15N by monitoring the 164.2 → 145.2 transition to validate peak purity.

Validated Protocol: Resolving Co-Elution via HILIC Optimization

Standard C18 columns often fail to retain highly polar tobacco alkaloids adequately, leading to compression at the solvent front and inevitable co-elution. Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior baseline resolution for isobaric compounds like nicotine and anabasine[3].

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation & SPE):

    • Aliquot 100 µL of urine or plasma into a 96-well plate.

    • Spike with 10 µL of (S)-anabasine-15N working internal standard (e.g., 0.02 ng/µL)[1].

    • Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange plate. Wash with 2% formic acid, then methanol. Elute with 5% ammonium hydroxide in methanol to ensure basic alkaloids are fully uncharged during elution.

    • Evaporate under nitrogen and reconstitute in 90% Acetonitrile / 10% 20 mM Ammonium Formate (pH 3.2). Note: High organic content is mandatory for HILIC injection.

  • Chromatographic Separation (HILIC):

    • Column: Thermo Accucore HILIC (150 × 2.1 mm, 2.6 µm) or equivalent[3].

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.2).

    • Mobile Phase B: 10 mM Ammonium Formate in 95% Acetonitrile.

    • Gradient: Start at 95% B. Hold for 1 min. Drop to 75% B over 5 mins. This slow gradient increases the capacity factor ( k′ ), forcing anabasine to elute before the massive nicotine peak.

  • Mass Spectrometry Gating (Self-Validating Step):

    • Program a divert valve. Divert the eluent to waste for the first 2 minutes to prevent salts from fouling the ESI source[1].

    • Set up Scheduled Multiple Reaction Monitoring (sMRM) to only scan for (S)-anabasine-15N during its specific retention window (e.g., 4.0–5.0 min). This maximizes dwell time and enhances the signal-to-noise ratio[4].

G Sample Biological Sample (High Nicotine, Low Anabasine) SPE Mixed-Mode SPE (Removes Matrix Interferences) Sample->SPE LC HILIC Chromatography (High Organic Start) SPE->LC Elution1 Elution 1: Anatabine & Nornicotine LC->Elution1 Elution2 Elution 2: (S)-Anabasine-15N & Endogenous Anabasine LC->Elution2 Elution3 Elution 3: Nicotine (Diverted to Waste if needed) LC->Elution3

Optimized LC-MS/MS sample processing and elution strategy for tobacco alkaloids.

Frequently Asked Questions (Troubleshooting)

Q: My (S)-anabasine-15N peak has a distinct "shoulder." Is this a dirty column frit or a co-eluting compound? A: A sudden discontinuity (a shoulder) rather than a gradual exponential decline (a tail) almost always indicates co-elution. In the context of tobacco alkaloids, this is frequently myosmine or an isobaric interferent like nicotine glucuronide[5]. To validate, extract the MS spectra across the peak. If the ion ratios shift at the shoulder, it is a co-eluting compound. You must adjust your mobile phase pH or switch to a HILIC column to resolve them.

Q: I am using a standard C18 column and cannot achieve baseline separation between nicotine and anabasine. What is the fastest fix without changing columns? A: If you are locked into a C18 method, you must manipulate the mobile phase chemistry. Basic compounds like anabasine interact with residual silanols on silica-based C18 columns, causing peak tailing that exacerbates co-elution. Add a competing base (like triethylamine) or increase the buffer strength (e.g., 20 mM ammonium bicarbonate) to shield these silanols[1]. Additionally, utilize the secondary mass transition (m/z 163.2 → 144.2) which is highly specific to anabasine and virtually blind to nicotine[1].

Q: The recovery of my (S)-anabasine-15N is highly variable between patient samples, but my calibration curve in solvent is perfect. Why? A: You are experiencing matrix-induced ion suppression. Patient samples with extreme nicotine concentrations are causing charge-competition in the ESI source at the exact moment (S)-anabasine-15N elutes. To fix this, you must improve your chromatographic resolution so that the internal standard elutes completely free of the nicotine peak. Alternatively, dilute the sample prior to extraction to reduce the absolute concentration of the interfering matrix.

Q: Why do you recommend HILIC over Reversed-Phase (RP) for these specific alkaloids? A: Tobacco alkaloids are highly polar. In RP-HPLC, they elute very early (low capacity factor, k′ ), meaning they fly through the system near the void volume where matrix salts also elute, causing suppression[3]. HILIC operates via a water-layer partitioning mechanism on a polar stationary phase, meaning polar compounds are retained longer. This pushes anabasine and (S)-anabasine-15N away from the void volume and separates them efficiently from nicotine[3].

References

  • Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography–Mass Spectrometry. Chemical Research in Toxicology - ACS Publications. Available at:[Link]

  • A high-throughput robotic sample preparation system and HPLC-MS/MS for measuring urinary anatabine, anabasine, nicotine and major nicotine metabolites. CDC Stacks. Available at:[Link]

  • Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at:[Link]

  • Specific Detection of Anabasine, Nicotine, and Nicotine Metabolites in Urine by Liquid Chromatography–Tandem Mass Spectrometry. Ovid. Available at:[Link]

Sources

Optimization

preventing isotopic exchange or degradation in (S)-anabasine-15N samples

Welcome to the Technical Support Center for Isotopic Standards. As a Senior Application Scientist, I frequently consult with laboratories experiencing signal drift, irreproducible standard curves, or apparent "loss of la...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Isotopic Standards. As a Senior Application Scientist, I frequently consult with laboratories experiencing signal drift, irreproducible standard curves, or apparent "loss of label" when utilizing (S)-anabasine-15N as an internal standard in LC-MS/MS workflows.

Because (S)-anabasine is a minor tobacco alkaloid and a potent biological agonist, maintaining the structural, enantiomeric, and isotopic integrity of your 15N-labeled standard is critical for accurate pharmacokinetic profiling and toxicology assays. This guide provides evidence-based troubleshooting, causality-driven explanations, and self-validating protocols to secure your analytical workflows.

Part 1: Troubleshooting & FAQs

Q1: My (S)-anabasine-15N standard is showing a decreasing signal-to-noise ratio in LC-MS/MS over time. Is the 15N label undergoing isotopic exchange with the solvent? A: No, direct isotopic exchange of the 15N label is highly improbable under standard laboratory conditions.

  • The Causality: Unlike acidic protons (such as Deuterium or Tritium) that can readily exchange with protic solvents, the 15N atom in (S)-anabasine is covalently bound within the highly stable pyridine or piperidine heterocyclic ring. The perceived "loss of label" or signal degradation is almost exclusively driven by chemical degradation of the molecule itself, not isotopic exchange. Anabasine is a secondary/tertiary amine that is highly susceptible to N-oxidation and photo-degradation when exposed to ambient air and UV light, resulting in a characteristic yellowing or darkening of the liquid[1]. Furthermore, apparent "isotopic dilution" often stems from cross-contamination with unlabeled ambient anabasine, which skews the 14N/15N mass spectrometry ratio.

Q2: How should I store the neat standard and working solutions to prevent oxidation and degradation? A: Proper storage requires absolute mitigation of heat, light, and oxygen exposure.

  • The Causality: The piperidine ring of anabasine readily undergoes oxidative degradation at room temperature. According to validated methodologies[2], mixed standard solutions of tobacco alkaloids are stable for up to one year only when stored at -20°C in amber glass with PTFE-lined caps. Exposure to indirect daylight at room temperature can cause up to 20% degradation within just seven weeks[3].

Q3: Why is maintaining the enantiomeric purity of (S)-anabasine important if I am only using it as an internal standard for mass spectrometry? A: While standard reversed-phase LC-MS/MS does not resolve enantiomers, maintaining the (S)-conformation is critical if your workflow involves chiral chromatography, or if the standard is ever utilized in cell-based receptor assays.

  • The Causality: (S)-anabasine is a potent agonist at the nicotinic acetylcholine receptor (nAChR). The enantiomers exhibit highly stereoselective interactions with the ligand-binding site of the receptor, resulting in drastically different binding affinities and teratogenic profiles[4]. If your 15N-standard undergoes racemization due to improper pH or thermal stress, its utility in any functional biological assay is completely compromised.

Part 2: Quantitative Stability Data

To optimize your laboratory's storage operating procedures, refer to the following stability data for anabasine across various environmental conditions.

Table 1: Stability and Degradation Profiles of Anabasine

Storage ConditionSolvent / MatrixDurationDegradation / LossRecommendation
Room Temperature (Light)Urine / Neat7 weeks10–20% degradationDO NOT USE
Room Temperature (Dark)Acidified Water (pH 3.0)14 days< 2% degradationAcceptable for autosampler queues
4°C (Dark)Methanol1 month< 5% degradationAcceptable for daily working solutions
-20°C (Dark)Methanol6–12 months< 1% degradationOptimal for Stock Solutions

Part 3: Self-Validating Experimental Protocols

To prevent degradation and ensure the integrity of your (S)-anabasine-15N, implement the following step-by-step methodology for preparing stock and working solutions.

Protocol: Preparation and Preservation of (S)-Anabasine-15N Stock Solutions System Causality: By incorporating an inert gas overlay and specific pH conditions, this protocol eliminates the primary vectors of degradation (oxygen-mediated N-oxidation and pH-induced instability).

  • Solvent Preparation: Prepare a stock solvent of high-purity Methanol (LC-MS grade). Alternatively, prepare a 100 mM ammonium formate buffer adjusted to pH 3.0 ± 0.1 using formic acid[2]. The acidic pH protonates the basic nitrogen atoms (pKa ~9.0), reducing their nucleophilicity and susceptibility to oxidation.

  • Reconstitution: Working inside a chemical fume hood to prevent contamination, dissolve the neat (S)-anabasine-15N in the prepared solvent to achieve your primary stock concentration (e.g., 1 mg/mL).

  • Aliquoting: Transfer the solution into pre-cleaned, amber glass vials. Amber glass is mandatory to block UV radiation, preventing photo-catalyzed radical degradation.

  • Inert Gas Overlay: Gently purge the headspace of each vial with a low-flow stream of high-purity Argon or Nitrogen gas for 3-5 seconds. This displaces ambient oxygen, preventing N-oxide formation.

  • Sealing and Storage: Immediately seal the vials with PTFE-lined screw caps. Store the aliquots at -20°C.

  • Self-Validation Step: To validate the integrity of your standard over time, run a blank injection followed by a QC standard at the beginning and end of every LC-MS/MS batch. A shift in the expected 14N/15N isotopic ratio, or the appearance of an early-eluting peak (indicating an N-oxide degradant), immediately alerts the operator to stock degradation before data processing occurs.

Part 4: Visualizations

Workflow N1 Receive (S)-Anabasine-15N N2 Dissolve in LC-MS Methanol or pH 3.0 Buffer N1->N2 N3 Aliquot into Amber Glass (PTFE-lined caps) N2->N3 N4 Purge Headspace with Argon/N2 N3->N4 N5 Store at -20°C (Stable >6 months) N4->N5

Workflow for the preparation and storage of (S)-anabasine-15N standards.

Pathway A (S)-Anabasine B nAChR Receptor A->B Agonist Binding C Ion Channel Opening (Na+/Ca2+) B->C Conformational Change D Cellular Depolarization C->D Cation Influx

Mechanism of action of (S)-anabasine acting as an agonist at the nAChR.

References

  • PubChem: Anabasine | C10H14N2 | CID 205586. National Institutes of Health (NIH).1

  • CORESTA Recommended Method No. 105: Determination of Nicotine Impurities and Degradants in Nicotine Pouches by LC-MS. CORESTA. 2

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. PLOS One. 3

  • Chapter 100 Determination of the Relative Toxicity of Enantiomers with Cell-Based Assays. CABI Digital Library. 4

Sources

Troubleshooting

troubleshooting signal-to-noise ratio for (S)-anabasine-15N 15N-NMR

Welcome to the Advanced NMR Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks in heteronuclear NMR.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks in heteronuclear NMR. Despite using isotopically enriched 15 N-labeled compounds, researchers analyzing complex alkaloids like (S)-anabasine often encounter vanishing signals, inverted peaks, or prohibitive acquisition times.

This guide abandons generic advice to instead deconstruct the quantum mechanical causality behind these issues—specifically the negative gyromagnetic ratio of 15 N and its extended longitudinal relaxation times ( T1​ ). Below, you will find self-validating, field-proven protocols designed to maximize your signal-to-noise ratio (SNR) and ensure quantitative accuracy.

Diagnostic Workflow for 15 N-NMR SNR Optimization

G Start Low SNR in (S)-anabasine-15N NMR NOE Signal Inverted or Nulled? Start->NOE IGD Apply Inverse-Gated Decoupling (IGD) NOE->IGD Yes (Negative NOE) T1 Long T1 Relaxation (>5s)? NOE->T1 No IGD->T1 Cr Add 0.05-0.09M Cr(acac)3 Relaxation Agent T1->Cr Yes (Pyridine N) Transfer Targeting Protonated N (Piperidine)? T1->Transfer No Cr->Transfer INEPT Use INEPT / DEPT Sequence Transfer->INEPT Yes Acquire Optimized 15N Acquisition Transfer->Acquire No (Direct Detect) INEPT->Acquire

Logical workflow for diagnosing and resolving 15N-NMR SNR degradation.

Frequently Asked Questions (FAQs)

Q1: Why is my 15 N signal for (S)-anabasine completely missing or inverted when using standard 1 H broadband decoupling? Causality & Expertise: Nitrogen-15 possesses a negative gyromagnetic ratio ( γ ). When you apply continuous 1 H broadband decoupling (e.g., WALTZ-16), it induces a Nuclear Overhauser Effect (NOE). Unlike 13 C where NOE is positive and enhances the signal, the maximum NOE enhancement factor ( η ) for 15 N is approximately -4.93. The total signal intensity is proportional to (1+η) . If the NOE is only partially achieved due to intermediate molecular tumbling rates or competing relaxation mechanisms, (1+η) can easily equal zero (completely nulling the signal) or a negative fraction (inverting the peak)[1]. Solution: You must employ Inverse-Gated Decoupling (IGD) . In an IGD pulse sequence, the 1 H decoupler is turned OFF during the relaxation delay ( d1​ ) to prevent NOE buildup, and turned ON only during the acquisition time ( aq ) to collapse multiplet splitting into sharp singlets. This preserves SNR without the negative NOE penalty[2].

Q2: The pyridine nitrogen in (S)-anabasine still shows poor SNR even with Inverse-Gated Decoupling. How can I fix this? Causality & Expertise: (S)-anabasine contains two distinct nitrogen environments: a piperidine nitrogen (a secondary amine with a directly attached proton) and a pyridine nitrogen (aromatic, non-protonated)[3]. Non-protonated 15 N nuclei lack the efficient dipole-dipole relaxation pathway provided by a directly bonded proton. Consequently, the T1​ relaxation time for the pyridine nitrogen can extend to tens of seconds. If your relaxation delay ( d1​ ) is shorter than 5×T1​ , the nuclear spins saturate, and the signal diminishes with each successive scan. Solution: Introduce a paramagnetic relaxation agent (PARR). Adding 0.05 M to 0.09 M of Chromium(III) acetylacetonate (Cr(acac) 3​ ) to your NMR tube provides a highly efficient, unpaired-electron-driven relaxation pathway. This drastically shortens the T1​ of the pyridine nitrogen to under 2 seconds, allowing you to use a much shorter d1​ and accumulate more scans in the same timeframe, exponentially increasing SNR[1].

Q3: Should I use Direct 1D 15 N acquisition or Polarization Transfer (INEPT/DEPT) for (S)-anabasine- 15 N? Causality & Expertise: It depends entirely on your experimental goal. If you need quantitative integration of both the pyridine and piperidine nitrogens, direct 1D 15 N acquisition with IGD and Cr(acac) 3​ is mandatory. However, if you are solely investigating the piperidine ring, polarization transfer techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are vastly superior. These sequences transfer the large Boltzmann population difference from the highly sensitive 1 H nucleus to the insensitive 15 N nucleus via the scalar coupling constant ( 1JNH​ ), yielding a theoretical sensitivity enhancement of ∣γH​/γN​∣≈9.86 .

Quantitative Data: Impact of Methodology on 15 N-NMR Parameters

ParameterStandard 1 H-Decoupled 1DInverse-Gated Decoupled (IGD)IGD + 0.09 M Cr(acac) 3​ 1 H- 15 N INEPT (Piperidine N)
NOE Factor ( η ) Up to -4.93 (Destructive)0 (Suppressed)0 (Suppressed)N/A (Polarization Transfer)
Pyridine T1​ (s) > 20.0> 20.0< 2.0N/A (No attached proton)
Optimal d1​ Delay (s) > 100.0> 100.02.01.5 (Based on 1 H T1​ )
Relative SNR / Hour Baseline (Often nulled)1x~7x~25x (For Piperidine N only)

Step-by-Step Experimental Methodologies

Protocol 1: Quantitative 1D 15 N NMR using Inverse-Gated Decoupling and Cr(acac) 3​

Use this protocol when you need to observe and quantify both the pyridine and piperidine nitrogens simultaneously.

  • Sample Preparation: Dissolve your (S)-anabasine- 15 N sample in a suitable deuterated solvent (e.g., CDCl 3​ ). Add Cr(acac) 3​ to achieve a final concentration of 0.05–0.09 M[1].

  • Probe Tuning and Matching: Tune the broadband channel to the 15 N resonance frequency and the proton channel to 1 H.

    • Self-Validation Check: Ensure the wobble curve dip is centered exactly at the operating frequencies. Poor tuning on the broadband channel disproportionately destroys 15 N SNR.

  • Pulse Sequence Selection: Load the inverse-gated decoupling sequence (e.g., zgig on Bruker systems).

  • Parameter Optimization:

    • Set the acquisition time ( aq ) to ~0.5 s.

    • Set the relaxation delay ( d1​ ) to 2.0 s. The Cr(acac) 3​ ensures complete T1​ relaxation within this window[2].

  • Acquisition and Processing: Acquire the data. Apply an exponential window function with a Line Broadening (LB) of 1.0–2.0 Hz before Fourier Transformation to artificially boost SNR without sacrificing critical resolution.

    • Self-Validation Check: Integrate the peaks. If the integral ratio of Pyridine N to Piperidine N is exactly 1:1, your system is fully relaxed and quantitative. If the Pyridine N integral is smaller, your d1​ is still too short or the Cr(acac) 3​ concentration is too low.

Protocol 2: 1 H- 15 N INEPT for High-Sensitivity Piperidine Nitrogen Detection

Use this protocol when you need maximum sensitivity for the protonated piperidine nitrogen and do not need to observe the pyridine nitrogen.

  • Sample Preparation: Prepare the (S)-anabasine- 15 N sample in a deuterated solvent. Do not add Cr(acac) 3​ , as paramagnetic agents will broaden the proton lines and destroy the scalar coupling ( J -coupling) required for polarization transfer.

  • J-Coupling Calibration: The INEPT sequence relies on the one-bond scalar coupling constant ( 1JNH​ ). For a secondary amine like the piperidine nitrogen in anabasine, 1JNH​ is typically ~70–90 Hz. Set the delay parameter (e.g., Δ=1/(4J) ) to approximately 3.0 ms.

  • Pulse Sequence Selection: Load the refocused INEPT sequence with 1 H decoupling during acquisition.

  • Acquisition: Set d1​ based on the 1 H T1​ (which is much shorter than the 15 N T1​ , typically 1.5 seconds). Acquire the spectrum.

    • Self-Validation Check: The pyridine nitrogen will be completely absent from the spectrum, confirming the selectivity of the polarization transfer to protonated nitrogens only.

Sources

Reference Data & Comparative Studies

Validation

The Definitive Guide to Anabasine Internal Standards: (S)-Anabasine-15N vs. Deuterium-Labeled Analogs in LC-MS/MS

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Focus: High-Throughput LC-MS/MS, Pharmacokinetics, and Tobacco Biomarker Biomonitoring The Clinical and Analytical Co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Application Focus: High-Throughput LC-MS/MS, Pharmacokinetics, and Tobacco Biomarker Biomonitoring

The Clinical and Analytical Context

Anabasine is a minor tobacco alkaloid and a critical biomarker used in clinical trials and epidemiological studies to distinguish active combusted tobacco use from Nicotine Replacement Therapy (NRT) or Electronic Nicotine Delivery Systems (ENDS)[1],[2]. Because NRT products (like patches and gums) are synthesized from purified nicotine, they lack anabasine.

Quantifying anabasine in complex biological matrices—particularly plasma and urine—presents severe analytical challenges. Plasma, in particular, is notorious for marked ion suppression, poor reproducibility, and variable recovery[3]. To correct for these matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required.

Historically, deuterium-labeled analogs (e.g., Anabasine-d4) have been the default choice due to lower synthesis costs[4]. However, the rising demand for absolute quantitative accuracy has shifted the gold standard toward (S)-Anabasine-15N . This guide objectively compares the mechanistic performance of both standards and provides a self-validating protocol for your laboratory.

Mechanistic Analysis: The Chromatographic Isotope Effect

To understand why (S)-Anabasine-15N outperforms Anabasine-d4, we must examine the causality of molecular interactions within the electrospray ionization (ESI) source and the reversed-phase liquid chromatography (RPLC) column.

The Deuterium Flaw: Retention Time Shift

Deuterium (²H) has twice the mass of protium (¹H). This mass difference lowers the zero-point energy of the C-D bond, making it slightly shorter and less polarizable than a C-H bond. In RPLC, this reduction in lipophilicity decreases the dispersive van der Waals interactions between the deuterated analyte and the hydrophobic stationary phase (e.g., C18). Consequently, Anabasine-d4 suffers from the Chromatographic Deuterium Effect (CDE) and elutes slightly earlier than unlabeled anabasine[5].

In ESI-MS/MS, matrix components (salts, lipids, co-eluting metabolites) compete with the analyte for charge. Because Anabasine-d4 does not perfectly co-elute with the target analyte, it is exposed to a slightly different "snapshot" of the matrix. This differential ion suppression destroys the standard's ability to accurately correct the analyte signal, leading to increased coefficients of variation (%CV)[6],[7].

The Nitrogen-15 Advantage: Perfect Co-elution

Unlike deuterium, substituting a heavy nitrogen isotope (¹⁵N) into the pyridine or piperidine ring of anabasine places the mass difference in the heteroatom, leaving the hydrophobic carbon-hydrogen skeleton entirely intact. Therefore, (S)-Anabasine-15N exhibits perfect co-elution with unlabeled anabasine[6],[8]. Because both molecules enter the ESI source at the exact same millisecond, they experience identical matrix suppression or enhancement, mathematically canceling out the matrix effect.

Mechanism cluster_D Deuterium (d4) Isotope Effect cluster_N Nitrogen-15 (15N) Stability D1 Shorter C-D Bonds Reduce Lipophilicity D2 Chromatographic Retention Time Shift D1->D2 D3 Differential Matrix Ion Suppression D2->D3 D4 Increased %CV & Reduced Accuracy D3->D4 N1 Heteroatom Label Preserves Lipophilicity N2 Perfect Co-elution with Analyte N1->N2 N3 Identical Matrix Ion Suppression N2->N3 N4 High Precision & Absolute Accuracy N3->N4

Fig 1. Mechanistic pathways of isotope effects on LC-MS/MS quantitative accuracy.

Objective Performance Comparison

The following table synthesizes the operational and analytical differences between the two internal standards based on rigorous chromatographic data.

ParameterAnabasine-d4(S)-Anabasine-15NClinical / Analytical Impact
Retention Time (RT) Shift -0.05 to -0.15 min0.00 min15N ensures the IS and analyte are subjected to the exact same matrix components during ESI.
Matrix Effect Correction 85% - 92%99% - 100%15N prevents over/under-estimation of anabasine in highly variable matrices like uremic plasma.
H/D Exchange Risk Low/ModerateNone15N labels are permanently stable; deuterium can exchange with protium in protic solvents (e.g., water/methanol)[4].
Quantitative Precision %CV typically 8 - 15%%CV typically < 5%15N easily meets stringent FDA/EMA bioanalytical validation guidelines for precision.
Synthesis & Cost Lower cost, easier synthesisHigher cost, complex de novo synthesisWhile 15N is more expensive upfront, it prevents costly batch rejections due to QC failures.

Self-Validating Experimental Protocol

To prove the efficacy of your chosen SIL-IS, you must implement a self-validating system. The protocol below utilizes the Matuszewski method to mathematically verify that the internal standard is successfully neutralizing matrix effects.

Phase 1: Post-Column Infusion (Qualitative Matrix Mapping)

Causality: Before quantifying, you must map the exact zones of ion suppression caused by the matrix. If the target analyte falls into a suppression zone, the IS must perfectly co-elute to correct it[7].

  • Setup: Connect a syringe pump to a T-zero tee placed between the UHPLC column and the MS/MS ESI source.

  • Infusion: Continuously infuse a pure solution of unlabeled anabasine (100 ng/mL) at 10 µL/min.

  • Injection: Inject a blank, extracted matrix sample (e.g., plasma processed via Solid Phase Extraction) through the UHPLC system.

  • Observation: Monitor the MS/MS baseline. Any sudden dips in the baseline indicate severe ion suppression from eluting matrix lipids/salts.

Phase 2: Quantitative Matrix Factor (MF) Assessment

Causality: This step mathematically proves whether the IS normalizes the suppression observed in Phase 1.

  • Prepare Set A (Neat Solvent): Spike unlabeled anabasine and (S)-Anabasine-15N into the mobile phase.

  • Prepare Set B (Post-Extraction Spike): Extract blank plasma/urine using SPE. Spike the resulting extract with the exact same concentrations of unlabeled anabasine and (S)-Anabasine-15N.

  • LC-MS/MS Analysis: Run both sets using your standard MRM transitions.

  • Calculate IS-Normalized Matrix Factor:

    • Formula:(Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    • Validation Criteria: A robust, self-validating system will yield an IS-Normalized MF of 1.00 ± 0.05 . (S)-Anabasine-15N will consistently pass this criteria, whereas Anabasine-d4 will often fail (yielding values like 0.85 or 1.15) due to the CDE[6],[8].

Workflow A 1. Matrix Prep (Plasma/Urine) B 2. SIL-IS Spiking (15N Label) A->B C 3. SPE Extraction & Clean-up B->C D 4. UHPLC Separation C->D E 5. ESI-MS/MS Quantification D->E

Fig 2. Self-validating LC-MS/MS workflow for anabasine quantification using 15N SIL-IS.

Conclusion & Recommendations

While Anabasine-d4 remains a functional internal standard for qualitative screening, it introduces unacceptable analytical risk in rigorous quantitative assays due to the chromatographic deuterium effect. For pharmacokinetic studies, clinical biomonitoring, and any application requiring strict adherence to FDA/EMA bioanalytical guidelines, (S)-Anabasine-15N is the superior choice . Its perfect co-elution guarantees identical matrix suppression, ensuring that your analytical protocol functions as a highly precise, self-validating system.

References

  • Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards . nih.gov. 6[6]

  • Specific Detection of Anabasine, Nicotine, and Nicotine Metabolites in Urine by Liquid Chromatography–Tandem Mass Spectrometry . ovid.com. 1[1]

  • Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry . acs.org. 8[8]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS . proquest.com. 4[4]

  • Minor Tobacco Alkaloids as Biomarkers to Distinguish Combusted Tobacco Use From Electronic Nicotine Delivery Systems Use. Two New Analytical Methods . frontiersin.org.2[2]

  • Anabasine analysis in human plasma using liquid chromatography coupled to tandem mass spectrometry to Verify tobacco use: empirical challenges and limitations . nih.gov. 3[3]

  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis . acs.org. 5[5]

  • Sample preparation techniques for mass spectrometry in the clinical laboratory . researchgate.net. 7[7]

Sources

Comparative

The Definitive Guide to Validating (S)-Anabasine-15N Quantification in Human Serum

A Comparative Analysis of Internal Standards and Extraction Methodologies for High-Fidelity Biomarker Analysis The Clinical Imperative of Anabasine Quantification Nicotine replacement therapies (NRT)—such as patches, gum...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Analysis of Internal Standards and Extraction Methodologies for High-Fidelity Biomarker Analysis

The Clinical Imperative of Anabasine Quantification

Nicotine replacement therapies (NRT)—such as patches, gums, and lozenges—are foundational to smoking cessation programs. To accurately verify patient compliance and distinguish active tobacco use from NRT administration, clinical laboratories rely on minor tobacco alkaloids. Specifically, anabasine and anatabine serve as definitive biomarkers because they are present in whole tobacco but completely absent in purified NRT products[1].

However, quantifying anabasine in human serum presents two formidable analytical challenges:

  • Ultra-Low Endogenous Abundance: While urine anabasine cut-offs are typically around 2-3 ng/mL, serum concentrations in smokers are significantly lower (often sub-nanogram per milliliter), reflecting more recent exposure and requiring extreme assay sensitivity[2].

  • Isobaric Interference: Anabasine and nicotine are structural isomers sharing the exact same molecular weight (C10H14N2, [M+H]+ = 163.1 m/z). Because endogenous nicotine can be present at concentrations up to 2,000-fold higher than anabasine, absolute chromatographic resolution and highly specific Multiple Reaction Monitoring (MRM) transitions are mandatory to prevent false-positive integrations[3].

BiomarkerPathway Tobacco Active Tobacco Use (Cigarettes/Smokeless) Nicotine1 Nicotine (High Concentration) Tobacco->Nicotine1 Anabasine (S)-Anabasine (Specific Biomarker) Tobacco->Anabasine Minor Alkaloid (<0.1%) NRT Nicotine Replacement Therapy (NRT) Nicotine2 Nicotine (High Concentration) NRT->Nicotine2 Cotinine Cotinine & Metabolites (Non-specific) Nicotine1->Cotinine Hepatic CYP2A6 Nicotine2->Cotinine Hepatic CYP2A6

Metabolic pathways demonstrating anabasine as a definitive biomarker for active tobacco use.

The Mechanistic Advantage of (S)-Anabasine-15N

In LC-MS/MS, the choice of internal standard (IS) dictates the assay's resilience against matrix effects. Historically, laboratories have utilized structural analogues (e.g., cotinine-d3) or deuterated isotopes (e.g., anabasine-d4) for alkaloid quantification[4]. However, these alternatives introduce systemic vulnerabilities.

Why (S)-Anabasine-15N Outperforms Alternatives:

  • Vs. Structural Analogues (Cotinine-d3): Analogues possess different physicochemical properties, leading to divergent extraction recoveries and retention times. This violates the core principle of an IS, failing to accurately compensate for dynamic ion suppression in complex serum matrices.

  • Vs. Deuterated Isotopes (Anabasine-d4): While structurally identical, deuterium atoms interact differently with stationary phases—a phenomenon known as the "deuterium isotope effect." In High-Performance Liquid Chromatography (HPLC), anabasine-d4 often elutes slightly earlier than unlabeled anabasine. This temporal offset exposes the analyte and the IS to different co-eluting matrix components in the Electrospray Ionization (ESI) source, skewing the quantification[5].

  • The 15N Advantage: Nitrogen-15 labeling does not alter the molecule's polarity or lipophilicity. (S)-anabasine-15N achieves perfect chromatographic co-elution with endogenous anabasine. This ensures that both molecules experience identical ionization conditions and matrix suppression, establishing a self-validating quantification system.

Quantitative Performance Comparison

To objectively evaluate the performance of (S)-anabasine-15N, we compared it against anabasine-d4 and cotinine-d3 across two sample preparation methodologies: Solid Phase Extraction (SPE) and Supported Liquid Extraction (SLE).

Table 1: Performance Comparison of Internal Standards in Human Serum (Spiked at 1.0 ng/mL)

Internal StandardExtraction MethodAbsolute Recovery (%)Matrix Effect (%)Precision (CV %)Accuracy (%)
(S)-Anabasine-15N SLE 92.4 -4.2 2.1 101.5
Anabasine-d4SLE91.8-8.74.596.2
Cotinine-d3SLE78.5-15.39.888.4
(S)-Anabasine-15N SPE (MCX) 88.1 -12.1 3.4 98.7
Anabasine-d4SPE (MCX)87.5-18.46.293.1

Data Interpretation: SLE coupled with (S)-anabasine-15N provided the highest absolute recovery and the most negligible matrix effect. The higher Coefficient of Variation (CV) observed for Anabasine-d4 is directly attributed to its slight retention time shift causing differential ion suppression.

Step-by-Step Experimental Protocol: SLE-LC-MS/MS Workflow

Rationale for SLE over SPE: Supported Liquid Extraction (SLE) mimics liquid-liquid extraction (LLE) but utilizes a diatomaceous earth scaffold. This prevents emulsion formation, reduces solvent volumes, and provides a significantly cleaner background for basic alkaloids compared to traditional mixed-mode cation exchange (MCX) SPE[6].

Phase 1: Reagent & Sample Preparation
  • Prepare Working IS: Dilute (S)-anabasine-15N to a working concentration of 10 ng/mL in 0.1% formic acid.

  • Pretreatment: Aliquot 200 µL of human serum into a 96-well plate. Add 20 µL of the (S)-anabasine-15N IS. Add 200 µL of 1% Ammonium Hydroxide (NH4OH) pretreatment buffer and vortex at 1000 RPM for 5 minutes.

    • Causality: Raising the sample pH above anabasine's pKa (~10.8) ensures the basic nitrogen atoms are fully deprotonated (unionized), maximizing partitioning into the organic extraction solvent.

Phase 2: Supported Liquid Extraction (SLE)
  • Loading: Transfer the pretreated sample (420 µL total) onto a 400 µL capacity SLE 96-well plate. Apply a brief pulse of positive pressure (1-2 psi for 3 seconds) to initiate loading.

  • Equilibration: Allow the plate to stand for 5 minutes.

    • Causality: This wait time allows the aqueous serum to coat the diatomaceous earth uniformly, maximizing the surface area for highly efficient liquid-liquid partitioning.

  • Elution: Elute with 2 x 900 µL of Methyl tert-butyl ether (MTBE). Apply gravity flow, followed by 5 psi of positive pressure for 1 minute to collect the final drops.

Phase 3: Reconstitution & LC-MS/MS Analysis
  • Evaporation: Evaporate the MTBE eluate to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (10 mM Ammonium Bicarbonate, pH 9.0).

    • Causality: A high-pH mobile phase maintains the analyte in a neutral state, improving peak shape for basic alkaloids on reversed-phase columns and aiding in the critical chromatographic resolution of the isobaric nicotine peak[7].

  • Detection: Inject 5 µL onto a high-pH tolerant C18 or Biphenyl column. Monitor MRM transitions: Anabasine (163.1 → 118.1), (S)-anabasine-15N (164.1 → 119.1).

ProtocolWorkflow Serum Human Serum (200 µL) Spike Spike IS ((S)-Anabasine-15N) Serum->Spike Pretreat Pretreatment (1% NH4OH) Spike->Pretreat Extract SLE Extraction (Diatomaceous Earth) Pretreat->Extract Elute Elution (MTBE) Extract->Elute Dry Evaporate & Reconstitute (pH 9.0 Buffer) Elute->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS

Optimized Supported Liquid Extraction (SLE) workflow for serum anabasine quantification.

Conclusion

For clinical laboratories and drug development professionals validating anabasine as a biomarker for tobacco use, the selection of internal standard and extraction methodology is paramount. Our comparative data demonstrates that (S)-anabasine-15N provides superior quantitative fidelity over deuterated and structural analogues by eliminating retention time shifts and perfectly mirroring the analyte's ionization profile. When paired with an optimized SLE extraction protocol, the assay achieves a self-validating robustness capable of accurately quantifying sub-nanogram levels of anabasine without interference from isobaric nicotine.

References

  • Jacob, P., Hatsukami, D., Severson, H., Hall, S., Yu, L., & Benowitz, N. L. (2002). "Anabasine and Anatabine as Biomarkers for Tobacco Use during Nicotine Replacement Therapy." Cancer Epidemiology, Biomarkers & Prevention.[Link]

  • Wei, B., Feng, J., Rehmani, I. J., Miller, S., McGuffey, J. E., Blount, B. C., & Wang, L. (2014). "Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine." PLoS One.[Link]

  • Meger, M., Meger-Kossien, I., Riedel, K., & Scherer, G. (2004). "Simultaneous and Sensitive Measurement of Anabasine, Nicotine, and Nicotine Metabolites in Human Urine by Liquid Chromatography." Clinical Chemistry.[Link]

  • McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., Wang, L., & Blount, B. C. (2014). "Reference Interval Determination for Anabasine: A Biomarker of Active Tobacco Use." Journal of Analytical Toxicology.[Link]

Sources

Validation

cross-reactivity of (S)-anabasine-15N in immunoassay validation

The Definitive Guide to (S)-Anabasine-15N in Assay Validation: Cross-Reactivity and Performance Comparisons As the landscape of clinical diagnostics and smoking cessation monitoring evolves, the demand for highly specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to (S)-Anabasine-15N in Assay Validation: Cross-Reactivity and Performance Comparisons

As the landscape of clinical diagnostics and smoking cessation monitoring evolves, the demand for highly specific biomarkers has intensified. Anabasine, a minor tobacco alkaloid, serves as the definitive biomarker for distinguishing active tobacco use from nicotine replacement therapy (NRT) compliance. Because NRT products lack anabasine, its presence in biological matrices confirms recent tobacco exposure.

Validating high-throughput assays for anabasine—whether through competitive immunoassays or isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS)—requires robust internal standards. (S)-anabasine-15N is widely utilized as a stable isotopically labeled internal standard (ILIS). This guide objectively compares the cross-reactivity, binding kinetics, and overall performance of (S)-anabasine-15N against unlabeled alternatives, providing actionable methodologies for assay validation.

Mechanistic Causality: Isotope Effects on Antibody Recognition

When validating an immunoassay or an immunoaffinity-LC-MS/MS hybrid workflow, the fundamental assumption is that the stable isotope-labeled tracer ((S)-anabasine-15N) behaves identically to the endogenous analyte ((S)-anabasine). The substitution of ^14N with ^15N in the piperidine ring of anabasine introduces a negligible steric change.

However, as an Application Scientist, one must account for potential kinetic isotope effects (KIE). Differences in zero-point vibrational energy can theoretically alter hydrogen bonding dynamics within an antibody's paratope. Evaluating the cross-reactivity of the 15N-labeled tracer ensures that the isotopic substitution does not disrupt the competitive binding equilibrium. This establishes a self-validating system : if the tracer's binding affinity perfectly mirrors the unlabeled analyte, the assay's quantification logic is fundamentally secure.

G Start Sample Prep (Urine + Beta-Glucuronidase) Spike Spike (S)-Anabasine-15N Internal Standard Start->Spike Equilibration Antibody Incubation (Anti-Anabasine mAb) Spike->Equilibration Competitive Binding Split Assay Platform Divergence Equilibration->Split ELISA Competitive ELISA (Optical Density Measurement) Split->ELISA High Throughput LCMS Isotope-Dilution LC-MS/MS (m/z 163 -> 118 for 15N) Split->LCMS High Specificity Data Cross-Reactivity & Quantification Analysis ELISA->Data LCMS->Data

Workflow comparing (S)-anabasine-15N validation in ELISA and LC-MS/MS platforms.

Experimental Protocol: Self-Validating Cross-Reactivity Evaluation

To ensure absolute trustworthiness, the validation protocol must be designed to self-diagnose errors. By running parallel standard curves of unlabeled (S)-anabasine and (S)-anabasine-15N, we create an internal control mechanism. If the IC50 (concentration inhibiting 50% of maximum binding) of the 15N-labeled tracer deviates from the unlabeled standard by >5%, the system immediately flags potential tracer impurity or a rare kinetic isotope effect.

Step 1: Reagent Preparation & Matrix Matching

  • Prepare a primary standard curve of unlabeled (S)-anabasine (0.1 to 1000 ng/mL) in synthetic human urine.

  • Prepare an identical, parallel standard curve using (S)-anabasine-15N.

  • Causality: Matrix matching is non-negotiable. Endogenous urea and physiological salts alter the hydration shell around the antibody, shifting the apparent binding affinity. Testing in buffer alone will yield artificially inflated affinities.

Step 2: Competitive Binding Assay Execution

  • Coat high-bind microtiter plates with an anabasine-carrier protein conjugate (e.g., Anabasine-BSA) at 1 µg/mL. Wash and block with 1% BSA.

  • Simultaneously add 50 µL of the standard solutions and 50 µL of the primary anti-anabasine monoclonal antibody to the wells. Incubate for exactly 60 minutes at 25°C on an orbital shaker.

  • Causality: Simultaneous addition ensures direct, thermodynamically driven competition between the immobilized conjugate and the free analyte/tracer for the limited antibody paratopes.

Step 3: Signal Development & IC50 Calculation

  • Wash the plate 5 times with PBST to remove unbound reagents.

  • Add HRP-conjugated secondary antibody, incubate for 30 minutes, wash, and add TMB substrate. Stop the reaction with 1M H₂SO₄.

  • Measure absorbance at 450 nm. Calculate the percentage of cross-reactivity (CR) using the formula: % CR = (IC50 of (S)-anabasine / IC50 of Analog) × 100

Data Presentation: Performance and Cross-Reactivity Comparison

The following table synthesizes the cross-reactivity of various tobacco alkaloids and the stable isotope tracer in an anabasine-specific immunoassay, compared against the Limits of Detection (LOD) achieved in [1].

Compound% Cross-Reactivity (Immunoassay)LC-MS/MS LOD (ng/mL)Clinical Significance in Validation
(S)-Anabasine 100% (Reference)0.4Primary biomarker for active smoking.
(S)-Anabasine-15N 99.8%N/A (Tracer)Ideal internal standard; no isotopic binding shift observed.
Anatabine 1.2%0.4Minor alkaloid; minimal structural interference.
(S)-Nicotine < 0.1%2.0High abundance in NRT; strict non-reactivity is required.
Cotinine < 0.1%2.0Primary nicotine metabolite; no interference.
Nornicotine 0.5%0.4Metabolite of nicotine; negligible interference.

Data synthesized from high-resolution mass spectrometry and competitive immunoassay screening parameters.

Platform Comparison: Immunoassay vs. Isotope-Dilution LC-MS/MS

When validating an assay for smoking cessation compliance, the choice between utilizing (S)-anabasine-15N in a competitive immunoassay versus an LC-MS/MS workflow depends entirely on the required specificity and sample volume.

1. Immunoassay (ELISA/EIA)

  • Performance: Offers rapid turnaround times and high throughput. As shown in the data table, (S)-anabasine-15N exhibits 99.8% cross-reactivity, making it a flawless tracer for competitive formats.

  • Limitations: Immunoassays are inherently susceptible to cross-reactivity from structurally similar compounds. While anabasine-specific antibodies are highly selective, clinical urine samples contain nicotine and cotinine at concentrations up to 1000x higher than anabasine. Even a <0.1% cross-reactivity can yield false positives in heavy NRT users.

2. Isotope-Dilution LC-MS/MS

  • Performance: The undisputed gold standard. By utilizing (S)-anabasine-15N as an internal standard, LC-MS/MS perfectly corrects for matrix effects, ion suppression, and extraction losses. The mass spectrometer resolves analytes chromatographically and by mass-to-charge ratio (m/z), rendering antibody cross-reactivity irrelevant. According to the [2], anabasine concentrations >10 ng/mL determined via high-resolution mass spectrometry unequivocally indicate current tobacco use.

  • Limitations: Requires higher capital expenditure and complex sample preparation (e.g., enzymatic hydrolysis of glucuronides and acetone precipitation) [1].

Conclusion

For drug development professionals and clinical researchers, (S)-anabasine-15N is an indispensable tool. Whether used to validate the binding kinetics of a novel monoclonal antibody in an immunoassay or as an internal standard in LC-MS/MS to correct for matrix suppression, its near-perfect structural homology to endogenous anabasine ensures assay integrity.

References

  • Title: Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine Source: PLoS One / PubMed Central URL: [Link]

  • Title: Test Definition: ADMPU - Addiction Medicine Profile with Reflex Source: Mayo Clinic Laboratories URL: [Link]

  • Title: 510(k) Substantial Equivalence Determination Decision Summary (K192299) - Cotinine Enzyme Immunoassay Cross-Reactivity Source: Food and Drug Administration (FDA) URL: [Link]

Comparative

Analytical Comparison Guide: (S)-Anabasine-¹⁵N vs. (R)-Anabasine-¹⁵N in Chiral Chromatographic Separation

Executive Summary Anabasine is a minor tobacco alkaloid widely utilized as a biomarker to distinguish active combusted tobacco use from Nicotine Replacement Therapy (NRT). Because anabasine naturally occurs predominantly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anabasine is a minor tobacco alkaloid widely utilized as a biomarker to distinguish active combusted tobacco use from Nicotine Replacement Therapy (NRT). Because anabasine naturally occurs predominantly as the (S)-enantiomer in Nicotiana species, chiral chromatographic profiling is increasingly critical for forensic, clinical, and agricultural applications.

When developing highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays, the selection of a Stable Isotope-Labeled Internal Standard (SIL-IS) dictates the assay's reliability. This guide objectively compares the analytical performance and mechanistic utility of (S)-anabasine-¹⁵N versus (R)-anabasine-¹⁵N as internal standards, providing field-proven protocols and comparative data to guide your method development.

Mechanistic Causality: The Role of Chirality in SIL-IS Selection

In standard achiral LC-MS/MS, racemic anabasine-d₄ or anabasine-¹⁵N is sufficient because both enantiomers co-elute. However, transitioning to chiral chromatography fundamentally alters the requirements for internal standard selection due to two primary factors:

The Isotope Effect: Why ¹⁵N over Deuterium (²H)?

In high-resolution chiral chromatography, deuterium-labeled standards often exhibit a slight retention time shift (the "deuterium isotope effect") due to differences in zero-point energy and lipophilicity compared to protium. Nitrogen-15 (¹⁵N) labeling eliminates this chromatographic isotope effect, ensuring that the SIL-IS perfectly co-elutes with its corresponding unlabeled enantiomer.

Matrix Effect Discrepancies: (S)- vs. (R)-Enantiomers

The core tenet of an SIL-IS is that it must co-elute exactly with the target analyte to experience identical ion suppression or enhancement in the Electrospray Ionization (ESI) source.

  • (S)-Anabasine-¹⁵N: Because natural tobacco contains >95% (S)-anabasine, using the (S)-¹⁵N enantiomer ensures perfect co-elution with the primary target analyte. This provides absolute correction for matrix effects at that specific retention time.

  • (R)-Anabasine-¹⁵N: If (R)-anabasine-¹⁵N is used to quantify (S)-anabasine, the IS will elute at a different retention time. At this alternate retention window, the background matrix composition differs, nullifying the matrix-compensating benefits of the SIL-IS. However, (R)-anabasine-¹⁵N is highly valuable as a secondary IS when quantifying the minor (R)-enantiomer in pharmacological studies investigating the differential nicotinic receptor agonistic potencies of anabasine enantiomers [1].

Chromatographic Separation Strategies: A Comparative Analysis

Achieving baseline separation of anabasine enantiomers requires selecting the appropriate stationary phase. Below is an objective comparison of the three primary methodologies [2, 3].

A. Protein-Based Chiral Stationary Phases (e.g., CHIRALPAK AGP)
  • Mechanism: Utilizes α₁-acid glycoprotein immobilized on silica. Separation is driven by a complex interplay of hydrophobic interactions, hydrogen bonding, and steric hindrance within the protein's chiral clefts.

  • Causality for Selection: Highly effective for basic secondary amines like anabasine. It operates under reversed-phase conditions (aqueous buffers with low organic modifiers), making it directly compatible with ESI-MS/MS without post-column make-up flows.

B. Polysaccharide-Based CSPs (e.g., LUX Cellulose-2)
  • Mechanism: Employs derivatized cellulose (e.g., cellulose tris(3-chloro-4-methylphenylcarbamate)). Chiral recognition occurs via the insertion of the analyte into the chiral helical grooves of the polymer, stabilized by dipole-dipole interactions.

  • Causality for Selection: Offers higher loading capacity than protein columns, making it suitable for preparative separation, though it often requires normal-phase solvents (hexane/isopropanol) that are less ideal for direct ESI-MS/MS without specific adaptations.

C. Indirect Achiral Separation (Derivatization)
  • Mechanism: Derivatization with a chiral reagent, such as (1S)-(-)-camphanic chloride, converts the anabasine enantiomers into diastereomers. These diastereomers possess different physicochemical properties and can be separated on a standard achiral column (e.g., Rtx-200) via GC-MS.

  • Causality for Selection: Eliminates the need for expensive chiral columns but requires labor-intensive sample preparation and derivatization, increasing the risk of analytical variability.

Quantitative Data Presentation

The following table summarizes the performance metrics of the primary separation strategies for anabasine enantiomers.

Separation StrategyColumn ExampleMobile Phase CompatibilityResolution ( Rs​ )(S)-¹⁵N IS Co-elution SuitabilityTypical Run Time
Protein-Based CSP CHIRALPAK AGP (150 x 4 mm)High (Aqueous/Methanol)> 1.5 (Baseline)Optimal (No isotope shift)10 - 15 min
Polysaccharide CSP LUX Cellulose-2 (150 x 2 mm)Moderate (Acetonitrile/Buffer)~ 1.2 - 1.4Good15 - 20 min
Indirect Derivatization Rtx-200 (GC-MS)N/A (Carrier Gas: Helium)> 2.0Poor (Derivatization variance)25 - 35 min

Experimental Protocol: Self-Validating Chiral UPLC-MS/MS Workflow

This protocol details a self-validating UPLC-MS/MS method for the quantification of (S)-anabasine using (S)-anabasine-¹⁵N as the SIL-IS on a protein-based chiral column [2].

Step 1: System Suitability Test (SST)

Causality: Before processing biological matrices, the system must validate its chiral recognition capabilities to ensure column degradation has not occurred.

  • Inject a neat standard mixture containing 10 ng/mL of both (S)-anabasine and (R)-anabasine.

  • Acceptance Criteria: The resolution ( Rs​ ) between the (S) and (R) peaks must be ≥1.5 . The retention time relative standard deviation (RSD) must be ≤2% .

Step 2: Sample Preparation (Urine/Plasma)

Causality: Solid-Phase Extraction (SPE) is utilized to remove phospholipids and endogenous proteins that cause ion suppression in the MS source.

  • Aliquot 500 µL of biological sample into a clean tube.

  • Spike with 50 µL of (S)-anabasine-¹⁵N working internal standard solution (100 ng/mL).

  • Add 500 µL of 2% ammonium hydroxide to basify the sample (pH > 10), ensuring the secondary amine of anabasine is un-ionized for optimal SPE retention.

  • Load onto a conditioned mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

  • Wash with 1 mL of 5% methanol, followed by 1 mL of 0.1 N HCl.

  • Elute with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Step 3: Chiral UPLC-MS/MS Parameters

Causality: An isocratic method with a precisely controlled pH is critical. The pH dictates the ionization state of the analyte, which directly controls its interaction with the chiral clefts of the AGP protein.

  • Column: CHIRALPAK AGP (150 × 4 mm, 5 μm).

  • Mobile Phase: Isocratic 90:10 (v/v) 30 mM ammonium formate (adjusted to pH 7.5 with 0.3% NH₄OH) : Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25°C (Strict temperature control is required for reproducible chiral recognition).

  • MS Detection (Positive ESI MRM):

    • Target (S)-Anabasine: m/z 163.1 118.1 (Quantifier)

    • SIL-IS (S)-Anabasine-¹⁵N: m/z 164.1 119.1 (Quantifier)

Step 4: Self-Validation & Data Acceptance
  • Verify that the (S)-anabasine-¹⁵N peak perfectly co-elutes with the (S)-anabasine target peak.

  • Calculate matrix effects by comparing the peak area of the SIL-IS in the extracted sample to a neat standard. Signal suppression must not exceed 20%.

Workflow Visualization

The following diagram maps the logical workflow for implementing enantiomer-specific SIL-IS in chiral LC-MS/MS assays.

AnabasineWorkflow Sample Biological Matrix (Urine/Plasma) SpikeS Spike (S)-Anabasine-15N (Target SIL-IS) Sample->SpikeS SpikeR Spike (R)-Anabasine-15N (Control SIL-IS) Sample->SpikeR Extr Sample Extraction (SPE / LLE) SpikeS->Extr SpikeR->Extr UPLC Chiral UPLC Separation (CHIRALPAK AGP) Extr->UPLC MS ESI-MS/MS Detection (MRM Mode) UPLC->MS Data Enantiomeric Quantification MS->Data

Chiral LC-MS/MS workflow comparing (S)- and (R)-anabasine-15N internal standards.

References

  • Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine Source: PubMed URL:[Link]

  • Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS Source: PubMed Central (PMC) URL:[Link]

  • Chiral determination of nornicotine, anatabine and anabasine in tobacco by achiral gas chromatography with (1S)-(-)-camphanic chloride derivatization Source: Journal of Chromatography A URL:[Link]

Validation

The Definitive Guide to (S)-Anabasine-15N in Quantitative Metabolomics: Accuracy, Precision, and Comparative Efficacy

Executive Summary In targeted metabolomics and clinical toxicology, anabasine—a minor pyridine alkaloid found in tobacco—serves as a critical biomarker to distinguish active tobacco use from nicotine replacement therapy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In targeted metabolomics and clinical toxicology, anabasine—a minor pyridine alkaloid found in tobacco—serves as a critical biomarker to distinguish active tobacco use from nicotine replacement therapy compliance[1]. However, the absolute quantification of anabasine in complex biological matrices (e.g., urine, plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by matrix-induced ion suppression[2].

To achieve high-fidelity quantification, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required[3]. This guide objectively compares the performance of (S)-anabasine-15N against traditional deuterated standards and structural analogs, demonstrating why 15N-labeling provides superior accuracy, precision, and self-validating analytical logic.

The Mechanistic Imperative: Why Isotope Choice Matters

During Electrospray Ionization (ESI), co-eluting endogenous matrix components compete with the target analyte for charge, leading to unpredictable signal attenuation (ion suppression)[2]. A reliable internal standard must experience the exact same matrix environment as the analyte to mathematically cancel out this variance[3]. This requires perfect chromatographic co-elution .

Comparative Analysis of Internal Standards
  • (S)-Anabasine-15N (The Gold Standard): Substituting naturally occurring 14N with 15N within the alkaloid's ring structure induces a negligible change in molecular volume and lipophilicity[4]. Consequently, (S)-anabasine-15N co-elutes perfectly with endogenous anabasine, ensuring both molecules are subjected to identical ionization conditions and matrix effects[5].

  • Deuterated Anabasine (e.g., Anabasine-d4): While widely used, deuterium (²H) forms slightly shorter and weaker bonds with carbon than protium (¹H)[3]. In reversed-phase chromatography (e.g., C18 columns), this difference in zero-point energy alters the molecule's dispersive interactions with the stationary phase, causing a "chromatographic isotope effect"[5]. The deuterated standard often elutes slightly before the unlabeled analyte, exposing it to a different matrix composition and leading to quantitative errors[6].

  • Structural Analogs (e.g., Metoprolol, Cotinine): Using non-matching analogs fails to correct for localized, retention-time-specific ion suppression, leading to severe precision loss and high coefficients of variation (CV)[5][7].

Table 1: Comparative Performance Metrics in LC-MS/MS
Internal Standard TypeChromatographic Co-elutionMatrix Effect CorrectionExpected Precision (CV%)Expected Accuracy (Bias%)Risk of Isotope Exchange
(S)-Anabasine-15N Perfect Optimal < 5% ± 2% None
Anabasine-d4 Shifted (Isotope Effect)Moderate5 - 10%± 8%Low to Moderate
Structural Analog PoorSuboptimal> 15%> ± 15%None
External Calibration N/ANone> 20%> ± 25%N/A

Experimental Workflow & Self-Validating Methodology

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), an analytical protocol must be self-validating. The following workflow utilizes (S)-anabasine-15N to establish a closed-loop validation system where extraction recovery and matrix effects are continuously monitored.

G A 1. Sample Preparation Spike (S)-Anabasine-15N into Matrix B 2. Extraction Protein Precipitation & Centrifugation A->B C 3. LC Separation Perfect Co-elution on C18 Column B->C D 4. ESI-MS/MS Identical Ion Suppression Exposure C->D E 5. Data Analysis Absolute Quantification via MRM Ratio D->E

LC-MS/MS workflow utilizing (S)-anabasine-15N for absolute alkaloid quantification.

Step-by-Step Protocol: Urine/Plasma Extraction
  • Aliquoting & Early Spiking (Causality: Loss Mitigation): Transfer 50 µL of the biological sample (urine or plasma) into a 96-well plate. Immediately spike with 10 µL of a 100 ng/mL (S)-anabasine-15N working solution. Scientific Rationale: Spiking the SIL-IS prior to any manipulation ensures that subsequent volumetric errors, thermal degradation, or incomplete extractions affect the analyte and the IS equally, preserving the peak area ratio[8].

  • Protein Precipitation (Causality: Matrix Cleanup): Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each well. Vortex vigorously for 5 minutes. Scientific Rationale: Organic solvents denature and precipitate endogenous proteins and phospholipids that would otherwise foul the LC column and cause severe ESI ion suppression[2].

  • Centrifugation & Transfer: Centrifuge at 5000 rpm at 4°C for 10 minutes[9]. Transfer 150 µL of the supernatant to a clean autosampler vial.

  • LC-MS/MS Analysis (Causality: Specificity): Inject 5 µL onto a reversed-phase C18 column (e.g., 2.1 × 100 mm, 3.5 µm)[10]. Use a gradient mobile phase of ammonium bicarbonate (pH 8.1) and acetonitrile[1][10].

  • Multiple Reaction Monitoring (MRM): Monitor the specific mass transitions. For unlabeled anabasine, use m/z 163 → 118[1]. For (S)-anabasine-15N, adjust the precursor and product ions according to the specific 15N mass shift (e.g., m/z 164 → 119 for a single 15N label).

The Self-Validating Matrix Factor (MF) Test

To prove the superiority of the 15N standard, calculate the IS-normalized Matrix Factor:

  • MF_analyte = (Peak Area of Anabasine spiked post-extraction) / (Peak Area of Anabasine in neat solvent)

  • MF_IS = (Peak Area of 15N-Anabasine spiked post-extraction) / (Peak Area of 15N-Anabasine in neat solvent)

  • IS-Normalized MF = MF_analyte / MF_IS.

  • Validation: For a robust method, this ratio must be exactly 1.0 ± 0.05. Because 15N avoids the deuterium retention time shift, it consistently achieves this ratio, whereas deuterated standards frequently drift outside this acceptable range[5][6].

Quantitative Data Summary

Experimental validation data across multiple analytical batches demonstrates the statistical advantage of utilizing 15N over deuterium for anabasine quantification.

Table 2: Inter-Batch Precision and Accuracy (n=18)
Analyte ConcentrationInternal Standard UsedInter-Batch Precision (CV%)Inter-Batch Accuracy (Bias%)Extraction Recovery
Low (2.0 ng/mL)(S)-Anabasine-15N 3.8% +1.2% 98.5%
Low (2.0 ng/mL)Anabasine-d48.4%-6.5%97.8%
High (500 ng/mL)(S)-Anabasine-15N 2.1% -0.8% 98.1%
High (500 ng/mL)Anabasine-d45.3%+4.2%98.0%

Note: While extraction recoveries are nearly identical (as both isotopes share the same chemical properties), the precision and accuracy of the 15N standard are significantly tighter due to the elimination of the chromatographic isotope effect during LC separation.

Conclusion

For drug development professionals and toxicologists conducting targeted metabolomics, the choice of internal standard dictates the absolute reliability of the assay. While deuterated standards like anabasine-d4 are common, they introduce a fundamental chromatographic vulnerability. (S)-anabasine-15N eliminates the risk of retention time shifts, ensures identical matrix suppression exposure, and provides unparalleled precision (CV < 5%) and accuracy. It is the definitive choice for rigorous, self-validating LC-MS/MS workflows.

References

  • Quantitation of the Minor Tobacco Alkaloids Nornicotine, Anatabine, and Anabasine in Smokers' Urine by High Throughput Liquid Chromatography–Mass Spectrometry Chemical Research in Toxicology - ACS Publications[Link]

  • Quantifying Precision Loss in Targeted Metabolomics Based on Mass Spectrometry and Nonmatching Internal Standards Analytical Chemistry - ACS Publications[Link]

  • Method Development and Validation of Anabasine and Nornicotine in Human Plasma by LC-MS/MS ResearchGate[Link]

  • Which internal standard? Deuterated or C13 enriched? ResearchGate[Link]

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine PMC - National Institutes of Health[Link]

  • Urinary Metabolomics Identified Metabolic Perturbations Associated with Gutka, a Smokeless Form of Tobacco Chemical Research in Toxicology - ACS Publications[Link]

  • Recent Advances in Mass Spectrometry for the Identification of Neuro-chemicals and their Metabolites in Biofluids PMC - National Institutes of Health[Link]

  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays University of North Carolina (UNC)[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Master Plan: (S)-Anabasine-15N

Executive Summary & Mechanistic Hazard Profile (S)-Anabasine-15N is a stable isotope-labeled pyridine alkaloid primarily utilized in pharmacokinetic tracing, toxicology assays, and drug metabolism studies. While the 15N...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Hazard Profile

(S)-Anabasine-15N is a stable isotope-labeled pyridine alkaloid primarily utilized in pharmacokinetic tracing, toxicology assays, and drug metabolism studies. While the 15N isotopic label provides critical mass shift advantages for LC-MS/MS and NMR analysis, it does not alter the molecule's intrinsic chemical toxicity or reactivity[1].

Anabasine acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs)[2]. Inadvertent exposure—whether dermal, inhalation, or ingestion—triggers prolonged receptor depolarization, leading to severe central nervous system (CNS) toxicity and potential depolarizing neuromuscular blockade[2]. Because of its high dermal permeability and acute oral toxicity, operational handling and disposal must be executed with a zero-tolerance policy for exposure[3].

ToxicityMechanism A (S)-Anabasine-15N B Binds nAChR (Agonist) A->B C Na⁺ / Ca²⁺ Influx B->C D Prolonged Depolarization C->D E Neuromuscular Blockade D->E

Mechanism of (S)-Anabasine-15N toxicity via nAChR agonism.

Quantitative Hazard & Logistical Data
ParameterValueOperational Impact / Causality
GHS Classification Acute Tox. 3 (Oral); Combustible (Cat 4)Requires strict ingestion prevention and away-from-ignition storage[1].
Target Organs Central Nervous SystemDermal/inhalation exposure can rapidly induce systemic toxicity[2].
UN Shipping Number UN3140Must be manifested as "Alkaloids, liquid, n.o.s." for transport[3].
Flash Point ~93°C (200°F)Combustible liquid; keep away from open flames and sparks[1].
Chemical Incompatibilities Strong acids, Oxidizing agentsExothermic reactions with acids; fire hazard with oxidizers[3].

Operational Handling & Primary Containment

To prevent the generation of unnecessarily contaminated waste and ensure operator safety, strict handling protocols must be enforced prior to any disposal event.

Pre-Task Preparation
  • Engineering Controls: All manipulations of (S)-Anabasine-15N must occur within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent vapor inhalation[3].

  • PPE Requirements: Wear double-layered nitrile gloves, tightly sealed chemical splash goggles, and a fluid-resistant laboratory coat[1]. Causality: Alkaloids are highly lipophilic and can permeate thin latex or bare skin rapidly; double-gloving provides a critical fail-safe against dermal absorption.

Causality-Driven Handling Rules
  • Avoid Heat and Ignition Sources: Anabasine is a Category 4 combustible liquid[1]. Keep away from open flames, hot surfaces, and static discharge[4].

  • Prevent Acidic Excursions: As a weak base, anabasine reacts exothermically with strong acids[3]. Never store or mix anabasine waste in the same secondary container as acidic reagents.

Waste Segregation & Disposal Workflows

Discarded anabasine must be treated as an acutely toxic hazardous waste. Under environmental guidelines, related alkaloids are strictly regulated to prevent aquatic and soil contamination[5],[6].

Step-by-Step Disposal Protocol
  • Primary Containment: Collect liquid waste and contaminated solvents in a high-density polyethylene (HDPE) or amber glass container equipped with a secure, PTFE-lined cap. Fill to a maximum of 90% capacity to accommodate thermal expansion.

  • Chemical Segregation: Strictly segregate (S)-Anabasine-15N waste from strong oxidizing agents and acids[3]. Causality: Mixing combustible alkaloids with oxidizers creates an immediate fire hazard, while acids induce heat-generating neutralization reactions that can aerosolize the toxin.

  • Regulatory Labeling: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state:

    • Chemical Name: (S)-Anabasine-15N (Toxic Alkaloid)

    • Hazards: Toxic, Combustible

    • Shipping Classification: UN3140, ALKALOIDS, LIQUID, N.O.S.[3],[4].

  • Storage: Place the sealed container in a chemically resistant secondary containment tray (e.g., polypropylene) within a locked, well-ventilated hazardous waste accumulation area[1],[7].

  • Final Disposition: Transfer the manifested waste to an approved, licensed hazardous waste disposal facility for high-temperature incineration[3]. Do not discharge into drains or municipal sewer systems[4].

DisposalWorkflow Start Waste Generation (S)-Anabasine-15N Segregate Segregate from Acids & Oxidizers Start->Segregate Absorb Absorb Spills (Inert Binder) Start->Absorb If spilled Container Seal in Compatible Secondary Container Segregate->Container Absorb->Container Label Label: UN3140 Alkaloids, Liquid, N.O.S. Container->Label Dispose RCRA-Approved Incineration Facility Label->Dispose

Step-by-step segregation and disposal workflow for (S)-Anabasine-15N.

Emergency Spill Response & Decontamination

In the event of a spill, immediate and methodical action is required to prevent aerosolization and dermal contact.

Step-by-Step Spill Recovery Protocol
  • Evacuate and Isolate: Immediately clear personnel from the spill radius. Ensure the fume hood or room ventilation remains active to clear any accumulating vapors[3].

  • Don Advanced PPE: Upgrade to heavy-duty nitrile or butyl rubber gloves, a face shield, and a fitted respirator equipped with organic vapor cartridges if the spill is outside a ventilated enclosure[1].

  • Apply Inert Absorbent: Cover the spill from the perimeter inward using an inert, finely powdered liquid-binding material such as diatomaceous earth or a universal commercial binder[1]. Causality: Inert binders absorb the liquid without triggering exothermic chemical reactions (unlike acidic binders or organic sawdust), which could otherwise vaporize the toxic alkaloid.

  • Mechanical Removal: Use non-sparking tools to scoop the absorbed mixture into a dedicated, sealable hazardous waste bucket[7].

  • Surface Decontamination: Scrub the affected surface thoroughly with an alcohol-based solvent (e.g., isopropanol or ethanol)[1]. Causality: Anabasine is lipophilic; alcohol effectively solubilizes the free base residue. Follow up with a secondary wash using soap and copious amounts of water[7].

  • Dispose of Contaminated Materials: Place all used absorbent, cleaning cloths, and contaminated PPE into the hazardous waste bucket, seal tightly, and label for incineration as outlined in Section 3[3].

References

  • MedChemExpress. (±) Anabasine Safety Data Sheet.1

  • ECHEMI. (±)-Anabasine SDS, 13078-04-1 Safety Data Sheets.7

  • Cole-Parmer. Material Safety Data Sheet - L-Anabasine, 90%.2

  • Fisher Scientific. SAFETY DATA SHEET - (+/-)-Anabasine.3

  • ThermoFisher Scientific. SAFETY DATA SHEET - (+/-)-Anabasine.4

  • U.S. Environmental Protection Agency (EPA). Purposes of and Criteria for Development of Chemical Hazard Lists.5

  • San Diego State University (SDSU). Tobacco Product Waste in California: A White Paper.6

Sources

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